N-Succinimidyl 4-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJICALGSOMFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192294 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-25-6 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Succinimidyl 4-iodobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Succinimidyl 4-iodobenzoate (S-p-IB), a critical reagent in bioconjugation and radiolabeling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
Core Chemical Properties
This compound is a well-characterized organic compound with the molecular formula C₁₁H₈INO₄.[1][2][3] It possesses a molecular weight of 345.09 g/mol .[1][2][3] The compound is primarily utilized for its ability to introduce an iodinated benzoate moiety onto biomolecules, a feature that is particularly valuable in radiolabeling and imaging studies.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈INO₄ | [1][2][3] |
| Molecular Weight | 345.09 g/mol | [1][2][3] |
| CAS Number | 39028-25-6 | [3] |
| Appearance | White to off-white solid | |
| Boiling Point | 417 °C | [3] |
| Flash Point | 206 °C | [3] |
| LogP | 1.5 | [2] |
Solubility Profile
This compound exhibits limited solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents.[1] This solubility profile is a critical consideration for its use in bioconjugation reactions, which often involve aqueous buffers. The use of co-solvents is a common strategy to facilitate the reaction.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water | Limited/Poor[1] |
Stability and Storage
The stability of this compound is influenced by moisture and pH. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, particularly in aqueous environments at neutral to basic pH. For long-term storage, the compound should be kept in a cool, dry environment, typically at 2-8°C, and protected from light.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the succinimide ring and the di-substituted benzene ring. The succinimide protons would likely appear as a singlet at approximately 2.9 ppm. The aromatic protons would appear as two doublets in the region of 7.0-8.5 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the succinimide and the ester, the carbons of the succinimide ring, and the carbons of the iodinated benzene ring. The carbonyl carbons are expected in the 160-170 ppm region. The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the iodine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C=O stretching (ester): ~1760-1780 cm⁻¹
-
C=O stretching (succinimide): ~1740 cm⁻¹ and ~1710 cm⁻¹
-
C-N stretching: ~1200-1350 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The molecular ion peak [M]+ would be observed at m/z 345. A common fragmentation pattern involves the loss of the N-hydroxysuccinimide group (m/z 115).[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in protein labeling.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-iodobenzoic acid and N-hydroxysuccinimide using a carbodiimide coupling agent.
Materials:
-
4-Iodobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM or THF.
-
If EDC was used, the urea byproduct is water-soluble and will be removed in the subsequent washing steps.
-
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The NHS ester reacts with primary amines (e.g., the N-terminus and the side chain of lysine residues) on the protein to form stable amide bonds.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a suitable amine-free buffer.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rocking.
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS). Alternatively, dialysis can be used.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance of the iodobenzoate moiety at its characteristic wavelength (if applicable for non-radioactive iodine) or by using a gamma counter for radiolabeled proteins.
Visualizations
The following diagrams illustrate the chemical structure, synthesis, and a typical workflow for the application of this compound.
Caption: Chemical Structure of this compound.
Caption: General Synthesis Workflow for this compound.
Caption: Experimental Workflow for Protein Labeling.
References
N-Succinimidyl 4-iodobenzoate: A Technical Guide to Bioconjugation and Radiosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinimidyl 4-iodobenzoate (SIB) is a versatile chemical reagent primarily utilized in the fields of bioconjugation and radiolabeling. Its core functionality lies in the N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines on biomolecules, such as the lysine residues of proteins and peptides, to form stable amide bonds. The presence of an iodine atom on the benzoate ring allows for the introduction of iodine isotopes, making it a valuable tool for radiolabeling biomolecules for applications in medical imaging and targeted radionuclide therapy. This guide provides an in-depth overview of the synthesis, mechanism of action, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and drug development.
Introduction
This compound is a key reagent for the indirect radiolabeling of proteins and peptides.[1] Direct radioiodination methods can sometimes compromise the biological activity of sensitive biomolecules.[2] The use of bifunctional chelating agents like SIB allows for the radioisotope to be attached at a site less critical for the molecule's function.[3] The succinimidyl ester facilitates covalent conjugation to primary amines, a common functional group on the surface of proteins.[4] This makes SIB and its derivatives valuable tools in the development of radiopharmaceuticals and diagnostic imaging agents.[2][3]
Core Applications
The primary application of this compound and its analogs is the radioiodination of biomolecules.[1] This includes:
-
Radiolabeling of monoclonal antibodies (mAbs): Labeled mAbs are used for in vivo imaging and targeted radiotherapy of tumors.[5][6]
-
Labeling of peptides: Radiolabeled peptides can be used to target specific receptors for diagnostic or therapeutic purposes.[1][2]
-
Immunoassays: The introduction of a radioactive isotope allows for highly sensitive detection of specific proteins or antigens.
-
Medical Imaging: Biomolecules labeled with positron-emitting iodine isotopes (e.g., ¹²⁴I) can be used in Positron Emission Tomography (PET), while those labeled with gamma-emitters (e.g., ¹²³I, ¹³¹I) are used in Single-Photon Emission Computed Tomography (SPECT).[3]
Synthesis and Reaction Mechanism
The synthesis of this compound typically involves the activation of 4-iodobenzoic acid. This is achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[1]
The reaction mechanism for the conjugation of SIB to a primary amine on a protein is a nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing NHS esters.
Materials:
-
4-Iodobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in dry DCM or THF dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Radioiodination of a Monoclonal Antibody using this compound
This protocol describes a general method for labeling a monoclonal antibody with a radioiodinated SIB derivative.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Radioiodinated this compound (e.g., [¹³¹I]SIB) in a suitable solvent (e.g., DMF or DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
Procedure:
-
Prepare the monoclonal antibody at a concentration of 5-20 mg/mL in the reaction buffer.[7]
-
Dissolve the radioiodinated this compound in a minimal amount of DMF or DMSO immediately before use.[7]
-
Add the dissolved [¹³¹I]SIB to the antibody solution. The molar ratio of SIB to antibody may need to be optimized but a starting point of 10:1 is common.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine, such as glycine or Tris buffer.
-
Purify the labeled antibody from unreacted [¹³¹I]SIB and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the radiolabeling yield and the specific activity of the labeled antibody.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and application of N-succinimidyl iodobenzoate derivatives.
| Compound | Synthesis Step | Reagents | Reaction Time | Radiochemical Yield | Reference |
| [¹³¹I]mSHIB | Conversion of 3-hydroxy-4-[¹³¹I]iodobenzoic acid | NHS, DCC | 10 min | 75% | [5],[8] |
| [¹³¹I]mSHIB | Labeling of mAb 81C6 | [¹³¹I]mSHIB | - | 40-60% | [5],[8] |
| [*I]SIB | Radioiododestannylation of STB | tert-butylhydroperoxide | - | ~80% | [9] |
| [¹³¹I]SHIB | Two-step synthesis from 4-hydroxybenzoic acid | - | - | 40-56% | [2] |
| [¹³¹I]SHIB | Labeling of mAb | [¹³¹I]SHIB | - | 10-15% | [2] |
| Boc₂-iso-[¹³¹I]SGMIB | Radioiodination | - | - | 70.7 ± 2.0% | [6] |
| Boc₂-[¹³¹I]SGMIB | Radioiodination | - | - | 56.5 ± 5.5% | [6] |
| Labeled Protein | Labeling Reagent | Conjugation Efficiency | Reference |
| Nanobody (Nb) | iso-[¹³¹I]SGMIB | 33.1 ± 7.1% | [6] |
| Nanobody (Nb) | [¹³¹I]SGMIB | 28.9 ± 13.0% | [6] |
| Trastuzumab (Tras) | iso-[¹³¹I]SGMIB | 45.1 ± 4.5% | [6] |
| Trastuzumab (Tras) | [¹³¹I]SGMIB | 34.8 ± 10.3% | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Buy N-Succinimidyl 4-methyl-3-iodobenzoate (EVT-1203298) | 149879-60-7 [evitachem.com]
- 2. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Succinimidyl 4-iodobenzoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Succinimidyl 4-iodobenzoate (S-pIB), a critical reagent in bioconjugation and radiolabeling. The document details its chemical properties, outlines a general experimental protocol for its application in protein labeling, and illustrates the corresponding workflow.
Core Compound Specifications
This compound is an organic compound featuring a succinimidyl ester group that facilitates the formation of stable amide bonds with primary amino groups, such as those found on lysine residues in proteins.[1] The presence of an iodine atom allows for the introduction of a radioisotope, making it a valuable tool for tracking and imaging in biological systems.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈INO₄ | [1][2][3] |
| Molecular Weight | 345.09 g/mol | [1][2][3] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | [1][2] |
| CAS Number | 39028-25-6 | [1][2][3] |
| Appearance | Typically a white to off-white powder | [4] |
| Solubility | Soluble in organic solvents like DMF and THF; insoluble in water | [4] |
| Storage | Store at 2°C - 8°C under an inert gas (Nitrogen or Argon) | [3][5] |
Mechanism of Action and Applications
The primary utility of this compound lies in its ability to covalently link to biomolecules. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines on proteins and peptides to form a stable amide bond.[1] This reaction is central to its application in:
-
Radio-iodination: The iodine atom can be a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), enabling the tracking of labeled proteins or antibodies in diagnostic imaging (SPECT/PET) and targeted radiotherapy.[1][6]
-
Bioconjugation: It serves as a linker to attach other molecules to proteins, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Immunoassays: The compound is instrumental in the development of radioimmunoassays for the detection of specific antigens or proteins.[4]
Experimental Protocol: Protein Labeling
This section outlines a generalized protocol for the radiolabeling of a protein, such as a monoclonal antibody (mAb), using this compound. This procedure is based on established methods for indirect radioiodination.[7][8]
Materials:
-
N-Succinimidyl 4-[I]iodobenzoate ([I]S-pIB)
-
Protein/Antibody solution in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., glycine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction vials and standard laboratory equipment
Procedure:
-
Reagent Preparation: Dissolve the [*I]S-pIB in a small volume of an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the dissolved [I]S-pIB to the protein solution. The molar ratio of [I]S-pIB to protein should be optimized for the specific application but typically ranges from 1:1 to 10:1.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time, generally between 30 minutes to 2 hours, with gentle mixing.
-
Quenching: Terminate the reaction by adding a quenching solution. The quencher contains primary amines that will react with any excess, unreacted [*I]S-pIB.
-
Purification: Separate the radiolabeled protein from unreacted [*I]S-pIB and other small molecules using a suitable purification method like size-exclusion chromatography.
-
Characterization: Analyze the purified, radiolabeled protein to determine the radiochemical yield, purity, and specific activity.
Workflow for Protein Radio-iodination
The following diagram illustrates the key steps in the process of labeling a protein with radio-iodinated this compound.
Caption: General workflow for protein labeling using this compound.
References
- 1. Buy this compound | 39028-25-6 [smolecule.com]
- 2. This compound | C11H8INO4 | CID 170152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 39028-25-6 | FS153623 [biosynth.com]
- 4. Buy N-Succinimidyl 4-methyl-3-iodobenzoate (EVT-1203298) | 149879-60-7 [evitachem.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of N-Succinimidyl 4-iodobenzoate
This technical guide provides a comprehensive overview of N-Succinimidyl 4-iodobenzoate (SIB), a critical reagent for researchers, scientists, and professionals in drug development. SIB is an amine-reactive crosslinker predominantly used for the iodination and subsequent radiolabeling of proteins, peptides, and other biomolecules.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₁₁H₈INO₄ and a molecular weight of 345.09 g/mol , is composed of two key functional moieties: a 4-iodobenzoate group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester provides reactivity towards primary amines, while the iodinated aromatic ring serves as a site for radioiodination, making it an invaluable tool for tracking and imaging biomolecules.
The structure of this compound is depicted in the diagram below.
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈INO₄ |
| Molecular Weight | 345.09 g/mol |
| Boiling Point | 417 °C |
| Flash Point | 206 °C |
| Storage Temperature | 2°C - 8°C |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of 4-iodobenzoic acid with N-hydroxysuccinimide. This reaction is commonly facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.
The general synthetic scheme is illustrated below.
Caption: Synthetic pathway for this compound.
Characterization of the final product is crucial to ensure its purity and identity. The following table summarizes the expected spectroscopic data for this compound.[1]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the iodobenzoate ring and methylene protons of the succinimidyl moiety. Signals for the para-disubstituted benzene ring are characteristic. |
| IR Spectroscopy | Prominent carbonyl stretching vibrations for the ester linkage (around 1748 cm⁻¹) and the succinimidyl ring carbonyls (1700-1800 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z 345.09. Fragmentation patterns showing the loss of the N-hydroxysuccinimide group. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general method for synthesizing N-succinimidyl esters.
Materials:
-
4-Iodobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture with constant stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Characterize the final product using ¹H NMR, IR spectroscopy, and mass spectrometry.
Protein Labeling with this compound
This protocol provides a general procedure for conjugating SIB to a protein, such as a monoclonal antibody.
Materials:
-
This compound (SIB)
-
Protein to be labeled (e.g., monoclonal antibody)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of SIB in anhydrous DMF or DMSO.
-
Prepare the protein solution in PBS at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Add the SIB stock solution to the protein solution with gentle vortexing. The molar ratio of SIB to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Remove the unreacted SIB and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
The workflow for antibody conjugation is visualized in the following diagram.
Caption: Experimental workflow for antibody conjugation with SIB.
Reactivity and Mechanism of Action
The core of SIB's utility lies in the reactivity of the N-succinimidyl ester with primary amines, such as the ε-amino group of lysine residues on proteins. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
This reaction is highly pH-dependent. At neutral to slightly alkaline pH (7-8.5), the deprotonated amine is more nucleophilic, favoring the aminolysis reaction. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of protein labeling.
The reaction mechanism is depicted below.
Caption: Reaction pathways of N-Succinimidyl esters.
Conclusion
This compound is a versatile and powerful tool for the modification of biomolecules. Its straightforward synthesis, well-defined reactivity, and the stability of the resulting conjugates make it an essential reagent in the fields of proteomics, diagnostics, and therapeutic development. By understanding the principles of its structure, reactivity, and application, researchers can effectively utilize SIB to advance their scientific endeavors.
References
N-Succinimidyl 4-iodobenzoate: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Succinimidyl 4-iodobenzoate (SIB), a critical reagent in bioconjugation and radiolabeling. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information and presenting detailed, generalized experimental protocols for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various organic solvent systems.
Overview of this compound
This compound is a chemical compound frequently employed in the fields of biochemistry and pharmaceutical sciences. Its structure, featuring a succinimidyl ester group, allows for the covalent attachment of the iodobenzoate moiety to primary amines on proteins and other biomolecules. This process is fundamental for applications such as radio-iodination for imaging and tracking studies. The solubility of SIB in organic solvents is a critical parameter for the success of these conjugation reactions, influencing reaction kinetics, efficiency, and the overall yield of the desired product.
Solubility Profile of this compound
While precise quantitative solubility data (e.g., in g/L or mol/L) for this compound is not widely reported in scientific literature, qualitative assessments indicate a distinct solubility profile. The presence of the aromatic iodobenzoate group and the succinimidyl ring contributes to its hydrophobic character, resulting in limited aqueous solubility.[1] Enhanced solubility is achieved through the use of polar aprotic organic solvents.
A summary of the qualitative solubility of this compound in various organic solvents is presented in Table 1. This information is based on general observations from available literature and data on structurally similar compounds.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | |
| Tetrahydrofuran (THF) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1] |
| Aqueous | Water | Insoluble/Poorly Soluble[2] |
Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. "Insoluble/Poorly Soluble" suggests that the compound has very limited solubility.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following sections detail a generalized protocol based on the widely accepted isothermal shake-flask method, coupled with common analytical techniques for concentration measurement.
Principle of the Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. By measuring the concentration of the solute in the saturated solution, the solubility can be determined.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: A generalized workflow for determining the solubility of a compound.
Detailed Methodologies
-
Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature environment (e.g., a water bath or incubator) and agitate it for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The agitation can be achieved using an orbital shaker or a vortex mixer at regular intervals.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle at the bottom of the vial.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly sensitive and specific method for determining the concentration of this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for the compound. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system under the same conditions as the standards.
-
Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve using its measured peak area. Calculate the original concentration of the saturated solution by applying the dilution factor.
For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed, given that this compound possesses a chromophore.
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).
-
Sample Analysis: Measure the absorbance of the diluted sample solution at λmax.
-
Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility by accounting for the dilution.
Logical Relationship of Solubility Determination Steps
The following diagram illustrates the logical progression and dependencies of the key stages in determining the solubility of this compound.
Caption: Logical progression of steps for accurate solubility measurement.
Conclusion
Understanding the solubility of this compound in organic solvents is paramount for its effective use in bioconjugation and other labeling applications. While quantitative data is scarce, its qualitative solubility in polar aprotic solvents like DMF, DMSO, and DCM is established. For researchers requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. By following these methodologies, scientists and drug development professionals can ensure the optimal performance of this compound in their experimental setups, leading to more reliable and reproducible results.
References
An In-depth Technical Guide to Peptide Labeling with N-Succinimidyl 4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinimidyl 4-iodobenzoate (SIB) is a versatile chemical reagent widely employed in bioconjugation and radiolabeling of peptides and proteins. Its core functionality lies in the N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amino groups, such as the N-terminus of a peptide or the epsilon-amino group of lysine residues, to form stable amide bonds. This allows for the covalent attachment of the iodobenzoate moiety to the biomolecule. The presence of an iodine atom makes SIB particularly valuable for radioiodination, enabling the tracking and imaging of peptides in biological systems. This guide provides a comprehensive overview of the chemical properties of SIB, detailed experimental protocols for its synthesis and use in peptide labeling, and a summary of relevant quantitative data.
Introduction
The precise labeling of peptides is a cornerstone of modern biomedical research and drug development. It enables researchers to study peptide localization, trafficking, and receptor binding, as well as to develop targeted radiopharmaceuticals for diagnostic and therapeutic applications. This compound (SIB) has emerged as a key tool for these purposes. This reagent offers a straightforward and efficient method for attaching an iodine atom, which can be a stable isotope for mass spectrometry-based quantification or a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for imaging and radiotherapy.[1][2][3][4] The use of SIB for indirect labeling often results in radioiodinated proteins that are considerably more stable in vivo compared to those labeled by direct electrophilic methods.[5]
Chemical Properties of this compound
This compound is a synthetic organic compound with the molecular formula C₁₁H₈INO₄ and a molecular weight of 345.09 g/mol .[1][6] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈INO₄ | [1][6] |
| Molecular Weight | 345.09 g/mol | [1][6] |
| Boiling Point | 417 °C at 760 mmHg | [1][7] |
| Flash Point | 206 °C | [7] |
| Storage Temperature | 2°C - 8°C | [7] |
Mechanism of Peptide Labeling
The labeling of peptides with SIB is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine. The succinimidyl ester is an excellent leaving group, facilitating the nucleophilic attack by the amino group of the peptide. This reaction results in the formation of a stable amide bond, covalently linking the iodobenzoate group to the peptide. The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure the amino groups are deprotonated and thus more nucleophilic.
Caption: Reaction mechanism of this compound with a primary amine on a peptide.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 4-iodobenzoic acid and N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[8]
Materials:
-
4-iodobenzoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve 4-iodobenzoic acid (1.0 eq), N-hydroxysuccinimide (1.1 eq), and dicyclohexylcarbodiimide (1.4 eq) in dichloromethane.[8]
-
Stir the reaction mixture overnight at room temperature.[8]
-
Filter off the white precipitate (dicyclohexylurea, DCU).[8]
-
Evaporate the filtrate to dryness using a rotary evaporator.[8]
-
Suspend the solid residue in a 1:1 mixture of dichloromethane/hexane and filter.[8]
-
Recrystallize the insoluble material from methanol to yield this compound as white crystals. A yield of 55% can be expected.[8]
*4.2. Radiolabeling of Peptides with [I]SIB
The radioiodinated form of SIB, [*I]SIB, is typically synthesized from a trialkylstannyl precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), via an iododestannylation reaction.[5]
Workflow for Radiolabeling:
References
- 1. Buy this compound | 39028-25-6 [smolecule.com]
- 2. A novel route to radioiodinated [123I]-N-succinimidyl-3-iodobenzoate, a reagent for radioiodination of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H8INO4 | CID 170152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 39028-25-6 | FS153623 [biosynth.com]
- 8. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Iodobenzoates in Molecular Imaging: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodobenzoate derivatives have emerged as indispensable tools in the field of molecular imaging, offering a versatile platform for the development of targeted imaging agents for a range of diagnostic applications. Their stable chemical structure allows for the incorporation of iodine radioisotopes, making them suitable for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Furthermore, their inherent radiopacity lends them to applications as contrast agents in Computed Tomography (CT). This technical guide provides an in-depth overview of the core applications of iodobenzoates in imaging, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.
Introduction to Iodobenzoates in Imaging
Iodobenzoates are derivatives of benzoic acid containing one or more iodine atoms. The carbon-iodine bond on the benzene ring provides a stable site for the introduction of various iodine isotopes, including those used in nuclear medicine such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.[1][2] This property has made them valuable precursors in the synthesis of radiotracers for SPECT and PET imaging.[1] Additionally, the high atomic number of iodine contributes to the attenuation of X-rays, forming the basis for their use as contrast agents in CT imaging.[3][4]
The most prominent application of iodobenzoates in radionuclide imaging involves their use as prosthetic groups for the indirect labeling of biomolecules like proteins, antibodies, and peptides.[1] Reagents such as N-succinimidyl 3-iodobenzoate (SIB) and its analogs facilitate the acylation of lysine residues on proteins, a method that often yields more stable radioimmunoconjugates compared to direct radioiodination of tyrosine residues.[1][5] This enhanced stability in vivo leads to reduced uptake of free radioiodine in the thyroid and consequently, improved imaging contrast.[1][6]
Core Applications in Radionuclide Imaging (SPECT/PET)
Radioiodinated imaging agents derived from iodobenzoates are instrumental in visualizing and quantifying specific biological targets and processes. Key applications include oncological, neurological, and endocrine imaging.
Oncological Imaging
A primary application of iodobenzoate-derived radiotracers is in the imaging of tumors. Monoclonal antibodies (mAbs) and their fragments, engineered to target tumor-specific antigens like HER2, can be radiolabeled using iodobenzoate linkers for immuno-PET and immuno-SPECT.[1][5] The indirect labeling strategy afforded by reagents like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) has been shown to enhance the retention of radiohalogens within cancer cells following internalization, leading to improved tumor targeting.[7]
Unexpectedly, the simple lipophilic radiotracer hexadecyl-4-[¹²⁴I]iodobenzoate ([¹²⁴I]HIB) embedded in a PEGylated liposome demonstrated prolonged tumor retention with rapid clearance from the liver and spleen, offering ultrahigh contrast for tumor imaging.[8] This highlights the diverse strategies employing iodobenzoate structures for cancer detection.
Neurological Imaging
Iodobenzoate derivatives have been explored for imaging targets within the central nervous system. For instance, imaging agents derived from iodobenzoate esters that act as specific substrates for butyrylcholinesterase (BuChE) can be used to visualize the distribution of this enzyme, which is associated with neuritic plaques and neurofibrillary tangles in Alzheimer's disease.[1] Furthermore, radioiodinated 2'-iododiazepam, an analog of diazepam, has shown potential for SPECT investigations of benzodiazepine receptors in the brain.[9]
Adrenal Gland Imaging
The adrenal cortex can be imaged using radioiodinated analogs of steroids. 2-Iodobenzoic acid serves as a precursor to synthesize radioiodinated benzoyl esters of steroid precursors, which are then evaluated for their selective uptake in adrenal tissue to diagnose various adrenal disorders.[1]
Quantitative Data on Iodobenzoate-Based Imaging Agents
The performance of imaging agents is critically assessed through quantitative metrics. The following tables summarize key data from studies utilizing iodobenzoate derivatives.
| Precursor | Labeled Molecule | Radiolabeling Yield (%) | Reference |
| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | [¹²⁵I]SIB | Not specified | [1] |
| Boc₂-[¹³¹I]SGMIB tin precursor | Boc₂-[¹³¹I]SGMIB | 60-65 | [7] |
| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 29.1 ± 3.7 (5 min) | [7] |
| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 50.3 ± 1.7 (15 min) | [7] |
| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 57.9 ± 5.3 (30 min) | [7] |
| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 61.0 ± 4.0 (60 min) | [7] |
Table 1: Radiochemical Yields for Iodobenzoate-Based Labeling. This table presents the reported radiochemical yields for the synthesis of various radioiodinated agents from their respective precursors.
| Imaging Agent | Tumor Model | Time Post-Injection | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio | Tumor-to-Spleen Ratio | Tumor-to-Kidney Ratio | Reference |
| [¹²⁴I]L1 (Liposome with ester-linked tracer) | CT26 | 24 h | 49 | 65 | 24 | 2.2 | 6.3 | [8] |
Table 2: In Vivo Tumor-to-Organ Ratios. This table showcases the tumor-targeting efficacy of a liposomal formulation of a radioiodinated benzoate in a murine colon cancer model, demonstrating exceptionally high contrast at 24 hours post-injection.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of precursors, radiolabeling, and in vivo evaluation of iodobenzoate-based imaging agents.
Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)
This protocol describes the synthesis of the tin precursor required for the preparation of [*I]SIB.[1]
Materials:
-
N-succinimidyl 3-iodobenzoate (SIB)
-
Bis(tributyltin)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
Argon (or other inert gas)
Procedure:
-
Dissolve SIB and bis(tributyltin) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
Purify the crude product to obtain STB.[1]
Radioiodination of STB to Produce [¹²⁵I]SIB
Materials:
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)
-
Sodium [¹²⁵I]iodide
-
Methanol
-
Acetic acid
-
Oxidant (e.g., t-butyl hydroperoxide (t-BHP) or N-chlorosuccinimide (NCS))
-
Reducing agent (e.g., sodium metabisulfite)
Procedure:
-
To a solution of STB (e.g., 100 µg) in methanol, add sodium [¹²⁵I]iodide and a small amount of acetic acid.
-
Add the oxidant (e.g., t-BHP or NCS).
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding a reducing agent like sodium metabisulfite.[1]
Indirect Radiolabeling of Antibodies with [¹²⁵I]SIB
This method involves the acylation of lysine residues on the protein with the radioiodinated prosthetic group.[1]
Materials:
-
Antibody of interest in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Purified [¹²⁵I]SIB in a small volume of organic solvent (e.g., acetonitrile)
-
PD-10 desalting column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add the [¹²⁵I]SIB solution to the antibody solution. The molar ratio of SIB to antibody should be optimized for each protein but is typically in the range of 1:1 to 5:1.[1]
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Separate the radiolabeled antibody from unreacted [¹²⁵I]SIB and other small molecules using a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the purified [¹²⁵I]antibody.[1]
In Vivo Biodistribution Studies
Procedure:
-
Administer the radiolabeled imaging agent to laboratory animals (e.g., mice) via a suitable route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals (typically n=3-5 per time point).
-
Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, lungs, muscle, bone, thyroid).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.[1]
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex relationships in molecular imaging. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
General Workflow for Imaging Agent Development
Caption: Experimental workflow for imaging agent preparation and evaluation.
Role of Butyrylcholinesterase (BuChE) in Alzheimer's Disease Imaging
Caption: Targeting BuChE in Alzheimer's disease for molecular imaging.
Adrenal Gland Imaging Principle
Caption: Principle of adrenal gland imaging using iodobenzoate derivatives.
Iodinated Contrast Agents in Computed Tomography (CT)
While the primary focus of this guide is on radionuclide imaging, it is important to acknowledge the role of iodobenzoate derivatives and other iodinated compounds as contrast agents in CT.[3] These agents are water-soluble and administered intravenously to enhance the visibility of vascular structures and organs.[3][4] The iodine atoms in these molecules increase the radiodensity of the blood and tissues where they distribute, leading to brighter signals on CT images.[3] This is particularly useful for visualizing pathologies with altered vascularity, such as cancers.[3]
The pharmacokinetics of iodinated contrast agents are characterized by distribution in the plasma and extracellular fluid, with limited plasma protein binding and no biotransformation.[10] Elimination is primarily through renal excretion.[10] The development of non-ionic iodinated contrast agents has reduced osmolality and the incidence of side effects.[11]
Conclusion
Iodobenzoate derivatives represent a cornerstone in the development of advanced imaging agents. Their chemical stability and the versatility of iodine's radioisotopes have enabled the creation of highly specific and effective radiotracers for SPECT and PET imaging in oncology, neurology, and endocrinology. The principles of indirect labeling using iodobenzoate-based prosthetic groups have significantly improved the in vivo performance of radiolabeled biomolecules. Furthermore, the fundamental property of iodine to attenuate X-rays continues to make iodinated compounds essential for contrast-enhanced CT. Future research will likely focus on the development of novel iodobenzoate-based agents with optimized pharmacokinetics and enhanced targeting capabilities for even more sensitive and specific disease detection and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 4. A Guide To Iodine Contrast Media for CT Scans: When | Scan.com UK [uk.scan.com]
- 5. Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radioiodinated 2'-iododiazepam: a potential imaging agent for SPECT investigations of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Succinimidyl 4-iodobenzoate (SIB) for Antibody Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Succinimidyl 4-iodobenzoate (SIB) is a chemical reagent used for the iodination of proteins, including antibodies. This method provides an alternative to direct iodination techniques, potentially offering improved stability of the label in vivo. The N-hydroxysuccinimide (NHS) ester group of SIB reacts with primary amines (such as the side chain of lysine residues) on the antibody, forming a stable amide bond. This document provides detailed protocols and data for the labeling of antibodies using SIB and its derivatives, based on established methodologies.
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving N-succinimidyl iodobenzoate derivatives for protein and antibody labeling.
| Parameter | Value | Compound | Reference |
| Radiochemical Yield (Synthesis) | 40-56% | [¹³¹I]SHIB | [1] |
| 65% (iodobenzoic acid intermediate) | [¹³¹I]mSHIB | [2] | |
| 75% (NHS ester formation) | [¹³¹I]mSHIB | [2] | |
| 56.5 ± 5.5% | Boc₂-[¹³¹I]SGMIB | [3] | |
| 70.7 ± 2.0% | Boc₂-iso-[¹³¹I]SGMIB | [3] | |
| Antibody Labeling Yield | 10-15% | [¹³¹I]SHIB | [1] |
| 40-60% | [¹³¹I]mSHIB | [2] | |
| 34.8 ± 10.3% | [¹³¹I]SGMIB | [3] | |
| 45.1 ± 4.5% | iso-[¹³¹I]SGMIB | [3] | |
| Reaction Time (NHS ester synthesis) | 10 min | [¹³¹I]mSHIB | [2] |
| Reaction Time (Synthesis & Purification) | ~140 min | [*I]SGMIB | [4] |
Experimental Protocols
Protocol 1: General Antibody Preparation for Labeling
This protocol outlines the necessary steps to prepare an antibody solution for conjugation with an NHS-ester like SIB.
Materials:
-
Antibody solution (e.g., IgG)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amine-free buffer (e.g., Carbonate-Bicarbonate buffer, pH 8.0-8.5)
-
Desalting columns
Procedure:
-
Buffer Exchange: To ensure efficient labeling, the antibody must be in an amine-free buffer.
-
Equilibrate a desalting column with the desired amine-free buffer (e.g., Carbonate-Bicarbonate buffer).
-
Apply the antibody solution to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the antibody in the new buffer.[5]
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL using the amine-free buffer.[]
-
pH Adjustment: Ensure the pH of the antibody solution is between 8.0 and 8.5 to facilitate the reaction with the NHS ester.[]
Protocol 2: Antibody Labeling with this compound (SIB)
This generalized protocol is based on methods for similar N-succinimidyl iodobenzoate compounds.
Materials:
-
Prepared antibody solution (from Protocol 1)
-
This compound (SIB) or a radioiodinated version ([*I]SIB)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M glycine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Dissolve the SIB reagent in a small amount of anhydrous DMF or DMSO immediately before use.
-
Molar Ratio: Determine the desired molar excess of SIB to antibody. This often requires optimization but a starting point could be a 10:1 to 20:1 molar ratio of SIB to antibody.
-
Conjugation Reaction:
-
Add the calculated amount of dissolved SIB to the prepared antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted SIB. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unconjugated SIB and other small molecules from the labeled antibody using a purification column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer like PBS.
-
Characterization:
-
Determine the concentration of the labeled antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
If a radioiodinated SIB was used, determine the radiolabeling efficiency and specific activity.
-
Assess the immunoreactivity of the labeled antibody using methods like ELISA or flow cytometry.
-
Visualizations
Chemical Reaction Pathway
Caption: SIB reacts with primary amines on an antibody to form a stable conjugate.
Experimental Workflow
Caption: Workflow for antibody labeling using the SIB conjugation method.
References
- 1. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
Synthesis of N-Succinimidyl 4-iodobenzoate: A Detailed Protocol for Researchers
Application Notes
N-Succinimidyl 4-iodobenzoate is a crucial reagent in bioconjugation and drug development, primarily utilized as a linker for attaching iodine-containing moieties to proteins, peptides, and other biomolecules.[1] Its succinimidyl ester group readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This property makes it an invaluable tool for radio-iodination, enabling the tracking and imaging of biological processes.[1] The introduction of an iodine atom allows for the use of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) in applications such as single-photon emission computed tomography (SPECT) and in vitro assays.
In the context of drug development, this compound and its analogs are employed in the construction of antibody-drug conjugates (ADCs). By linking a cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver potent therapeutic agents to cancer cells, minimizing off-target toxicity. The iodobenzoate moiety can serve as a stable component of the linker, ensuring the integrity of the ADC until it reaches its target.
Physicochemical Properties and Characterization
A summary of the key physicochemical and characterization data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₈INO₄ |
| Molecular Weight | 345.09 g/mol |
| Appearance | White crystalline solid |
| Boiling Point | 417 °C |
| Storage Conditions | 2°C - 8°C |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.02 (d, J = 8.4 Hz, 2H), 7.79 (d, J = 8.4 Hz, 2H), 2.85 (s, 4H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ = 170.2 (two C=O), 161.7, 138.6, 131.4, 123.9, 105.0, 25.6[2] |
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step synthesis of this compound from 4-iodobenzoic acid and N-hydroxysuccinimide using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g) |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 2.01 | 0.50 |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 2.21 | 0.255 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.85 | 0.59 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 15 mL |
| Methanol | CH₃OH | 32.04 | - | As needed |
| Dichloromethane/Hexane (1:1) | - | - | - | As needed |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodobenzoic acid (0.50 g, 2.01 mmol), N-hydroxysuccinimide (0.255 g, 2.21 mmol), and dicyclohexylcarbodiimide (DCC, 0.59 g, 2.85 mmol) in 15 mL of dichloromethane.
-
Reaction: Stir the mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: After the reaction is complete, filter off the white precipitate (DCU) using a Büchner funnel.
-
Concentration: Evaporate the filtrate to dryness using a rotary evaporator.
-
Purification (Step 1): Suspend the solid residue in a 1:1 mixture of dichloromethane/hexane and filter the suspension. This step helps to remove any remaining soluble impurities.
-
Purification (Step 2 - Recrystallization): Recrystallize the insoluble material from methanol to yield pure this compound as white crystals.
-
Drying and Yield Calculation: Dry the purified crystals under vacuum. The expected yield is approximately 55%.
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathway Diagram: Application in Antibody-Drug Conjugate (ADC) Internalization
While this compound itself does not directly participate in signaling pathways, it is a key component in creating ADCs that do. The following diagram illustrates the general mechanism of action for an ADC, where the linker could be synthesized using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Practical Guide to N-Succinimidyl 4-iodobenzoate in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing N-Succinimidyl 4-iodobenzoate (SIB) for the bioconjugation of proteins, with a particular focus on radioiodination for applications in research and drug development.
Introduction to this compound (SIB)
This compound (SIB) is a chemical reagent widely employed for the iodination of proteins, peptides, and other biomolecules.[1][2][3] Its structure features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amino groups, such as the ε-amino group of lysine residues, to form stable amide bonds. The attached iodobenzoate moiety serves as a versatile tag for radioiodination, enabling the tracking and imaging of biomolecules in biological systems. This makes SIB a valuable tool in the development of radiopharmaceuticals, including antibody-drug conjugates (ADCs), and for studying protein trafficking and internalization.
Key Applications
The primary application of SIB lies in the radioiodination of biomolecules for various research and therapeutic purposes:
-
Radiolabeling of Antibodies and Proteins: SIB is extensively used to label monoclonal antibodies (mAbs) and other proteins with radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays, diagnostic imaging, and targeted radiotherapy.[1][2][3]
-
Antibody-Drug Conjugate (ADC) Development: The ability to stably attach a radioisotope to an antibody is a critical step in the development and evaluation of ADCs. SIB provides a reliable method for tracking the pharmacokinetics and tumor-targeting capabilities of these complex biotherapeutics.
-
Protein Internalization and Trafficking Studies: By labeling cell-surface binding proteins with a radioactive isotope using SIB, researchers can monitor their internalization and subsequent fate within the cell.
Quantitative Data Summary
The efficiency and outcome of bioconjugation with SIB are influenced by various factors. The following tables summarize key quantitative data derived from typical experimental conditions.
Table 1: Reaction Conditions and Labeling Efficiency
| Parameter | Typical Range | Notes |
| pH | 7.5 - 8.5 | Higher pH favors the deprotonation of lysine amino groups, enhancing reactivity. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize protein degradation, though reaction times may need to be extended. |
| Reaction Time | 15 - 60 minutes | Shorter reaction times are often sufficient for high labeling efficiency.[4] |
| Molar Ratio (SIB:Protein) | 5:1 to 50:1 | Higher ratios can increase the degree of labeling but may also lead to protein inactivation.[5] |
| Labeling Efficiency | 40 - 75% | This is the percentage of the initial radioactivity that is incorporated into the protein.[1][3][4] |
Table 2: Characteristics of SIB-Protein Conjugates
| Parameter | Typical Value/Range | Method of Determination |
| Degree of Labeling (DOL) | 1 - 5 | Spectrophotometry or Mass Spectrometry |
| In Vitro Stability (Serum, 37°C) | >95% stable over 24 hours | Measurement of free radioiodine over time.[3] |
| Immunoreactivity | >90% retained | Competitive binding assays (e.g., ELISA, RIA). |
Experimental Protocols
General Workflow for Protein Radioiodination with SIB
The following diagram illustrates the general workflow for radiolabeling a protein with SIB, followed by purification and characterization.
Workflow for Protein Radioiodination using SIB.
Detailed Protocol: Radioiodination of a Monoclonal Antibody
This protocol provides a step-by-step guide for labeling a monoclonal antibody with ¹²⁵I using SIB.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (SIB)
-
Sodium [¹²⁵I]iodide
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., Sodium metabisulfite)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Thin-layer chromatography (TLC) system for radiochemical purity analysis
Procedure:
-
Preparation of Radioiodinated SIB:
-
In a shielded vial, combine a solution of SIB in a suitable organic solvent (e.g., DMF) with Sodium [¹²⁵I]iodide.
-
Initiate the radioiodination by adding a freshly prepared solution of an oxidizing agent (e.g., Chloramine-T).
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Quench the reaction by adding a solution of a reducing agent (e.g., sodium metabisulfite).
-
The radiolabeled SIB can be purified using techniques like solid-phase extraction or HPLC, though for many applications, the crude reaction mixture can be used directly in the next step.
-
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the prepared radioiodinated SIB solution to the antibody solution. A typical molar ratio of SIB to antibody is 10:1 to 20:1.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
-
Purification of the Radiolabeled Antibody:
-
Equilibrate a PD-10 desalting column with Purification Buffer (PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the radiolabeled antibody with the Purification Buffer, collecting fractions. The antibody will elute in the void volume.
-
Monitor the radioactivity of the fractions to identify the protein peak.
-
-
Characterization of the Radiolabeled Antibody:
-
Radiochemical Purity: Analyze an aliquot of the purified product by TLC to determine the percentage of radioactivity associated with the antibody versus free radioiodine.
-
Degree of Labeling (DOL): The DOL can be estimated by measuring the protein concentration (e.g., by UV absorbance at 280 nm) and the radioactivity of the purified conjugate.
-
Immunoreactivity: Perform a cell-binding assay to ensure that the labeling process has not compromised the antibody's ability to bind to its target antigen.
-
Protocol: In Vitro Cell Binding Assay
This protocol describes a method to assess the binding of a radiolabeled antibody to target cells.
Materials:
-
Target cells expressing the antigen of interest
-
Non-target cells (negative control)
-
Radiolabeled antibody
-
Unlabeled antibody (for competition)
-
Binding Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold PBS
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Harvest and wash the target and non-target cells.
-
Resuspend the cells in Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Binding Assay:
-
In microcentrifuge tubes, add 100 µL of the cell suspension.
-
For total binding, add a known concentration of the radiolabeled antibody.
-
For non-specific binding, add a 100-fold molar excess of unlabeled antibody along with the radiolabeled antibody.
-
Incubate the tubes for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the cell pellet twice with 1 mL of cold Wash Buffer, centrifuging between washes.
-
-
Quantification:
-
After the final wash, aspirate the supernatant completely.
-
Measure the radioactivity in the cell pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding can be calculated as: (Specific Binding / Total Added Radioactivity) x 100%.
-
Workflow for ADC Development and Evaluation using SIB
The following diagram outlines a comprehensive workflow for the development and preclinical evaluation of an antibody-drug conjugate where SIB is used for radiolabeling to facilitate characterization.
References
- 1. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of N-Succinimidyl 4-iodobenzoate in Tumor Targeting Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 4-iodobenzoate (SIB) and its derivatives are pivotal reagents in the field of oncology, particularly for the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. As a non-residualizing acylation agent, SIB provides a method for indirect radioiodination of proteins, peptides, and other targeting moieties. This approach offers enhanced in vivo stability compared to direct electrophilic iodination methods, which can be prone to deiodination.[1][2] The N-succinimidyl ester group of SIB reacts with primary amino groups, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond. This document provides detailed application notes and experimental protocols for the use of SIB and its analogs in tumor targeting research.
A significant advancement in this area is the development of residualizing agents like N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB).[3][4][5] Unlike non-residualizing agents, SGMIB-labeled molecules, upon internalization into tumor cells, yield positively charged radiometabolites that are trapped within the cell. This "residualizing" property leads to higher tumor radioactivity retention and improved tumor-to-normal tissue ratios, which are critical for effective radionuclide therapy and high-contrast imaging.[3][5]
Key Applications in Tumor Targeting
-
Radioiodination of Targeting Proteins: SIB and its derivatives are extensively used to label monoclonal antibodies (mAbs), antibody fragments (like nanobodies), and peptides that target tumor-specific antigens.[3][4][6][7] This allows for the development of agents for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, as well as for targeted radionuclide therapy.[8][9]
-
Improved Pharmacokinetics: The use of SIB-based linkers results in radioiodinated proteins that are considerably more stable in vivo compared to those labeled by direct electrophilic methods, leading to reduced off-target accumulation of radioactivity, particularly in the thyroid.[1][6]
-
Enhanced Tumor Retention with Residualizing Analogs: The use of SGMIB, a residualizing analog of SIB, has been shown to significantly increase the retention of radioactivity within tumor cells after receptor-mediated internalization.[3][5] This leads to a higher therapeutic dose delivered to the tumor and improved imaging contrast.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing SIB and its derivatives for tumor targeting applications.
Table 1: Radiolabeling Efficiency and Binding Affinity
| Labeled Molecule | Labeling Agent | Radiochemical Yield (%) | Dissociation Constant (Kd, nM) | Reference |
| Anti-HER2 5F7GGC Nanobody | *I-SGMIB | 50.4 ± 3.6 | 1.5 ± 0.5 | [3][4] |
| Monoclonal Antibody | [¹³¹I]SHIB | 10 - 15 | Not Reported | [6] |
| Trastuzumab | [¹²⁵I]SGMIB | 34.8 ± 10.3 (Conjugation Efficiency) | Not Reported | [10] |
| Trastuzumab | iso-[¹³¹I]SGMIB | 45.1 ± 4.5 (Conjugation Efficiency) | Not Reported | [10] |
Table 2: In Vivo Tumor Uptake and Biodistribution
| Labeled Molecule | Labeling Agent | Tumor Model | Peak Tumor Uptake (%ID/g) | Time Point | Reference |
| Anti-HER2 5F7GGC Nanobody | *I-SGMIB | BT474M1 Xenografts | 24.50 ± 9.89 | 2 h | [3][4] |
| [¹²⁵I]SGMIB-trastuzumab | [¹²⁵I]SGMIB | BT474M1 Xenografts | 20.3 ± 6.4 | 12 h | [5] |
| [¹³¹I]SIB-trastuzumab | [¹³¹I]SIB | BT474M1 Xenografts | Lower than SGMIB-trastuzumab at all time points | 12 h | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB)
This protocol is adapted from previously published methods.[2][11]
Materials:
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)
-
Radioiodine ([*I]NaI)
-
tert-Butyl hydroperoxide (oxidant)
-
Methanol with 1.5% acetic acid (v/v)
-
Sodium bisulfite (quenching agent)
-
Sep-Pak silica gel column
-
Phosphate buffered saline (PBS)
Procedure:
-
In a reaction vial, combine an aliquot of radioiodine (~1.2 mCi) with 2.5 µg of STB.
-
Add 10 µg of tert-butyl hydroperoxide as the oxidant in 50 µL of methanol containing 1.5% acetic acid.
-
Incubate the reaction mixture at ambient temperature for 15 minutes.
-
Quench the reaction by adding 10 µg of sodium bisulfite and incubate for an additional 5 minutes at ambient temperature.
-
Purify the resulting [*I]SIB from free radioiodine and other reactants using a Sep-Pak silica gel column.
-
Elute the purified [*I]SIB for immediate use in protein conjugation.
*The total time for the synthesis of [I]SIB from STB is approximately 95 minutes.[2]
Protocol 2: Radioiodination of a Targeting Protein with [*I]SIB
Materials:
-
Purified targeting protein (e.g., monoclonal antibody, nanobody) in a suitable buffer (e.g., borate buffer, pH 8.0-8.5)
-
Freshly prepared [*I]SIB
-
PD-10 desalting column
-
Phosphate buffered saline (PBS)
Procedure:
-
Adjust the pH of the targeting protein solution to 8.0-8.5.
-
Add the purified [*I]SIB to the protein solution. A molar ratio of approximately 1:1 of SIB to protein is a good starting point, but this may need to be optimized for different proteins.
-
Incubate the reaction mixture at ambient temperature for 20-30 minutes.
-
Purify the radiolabeled protein from unreacted [*I]SIB and other small molecules using a PD-10 desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the radiolabeled protein.
-
Determine the radiochemical purity and specific activity of the final product using appropriate analytical techniques (e.g., radio-TLC, HPLC).
Protocol 3: In Vitro Cell Binding and Internalization Assay
Materials:
-
Tumor cells expressing the target antigen
-
Control cells not expressing the target antigen
-
Radiolabeled targeting protein
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Plate the target-positive and target-negative cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with cold binding buffer.
-
Add increasing concentrations of the radiolabeled targeting protein to the wells. For non-specific binding determination, add a large excess of unlabeled targeting protein to a parallel set of wells.
-
Incubate the plates at 4°C for 1-2 hours to determine total binding.
-
For internalization studies, after the initial binding at 4°C, wash the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
Following incubation, wash the cells with cold binding buffer.
-
To differentiate between surface-bound and internalized radioactivity, incubate the cells with a cold acid wash buffer for 5-10 minutes on ice to strip surface-bound radioligand.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the cells with lysis buffer (internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
Visualizations
Caption: Experimental workflow for radioiodination and evaluation.
Caption: Mechanism of SGMIB-mediated intracellular trapping.
Conclusion
This compound and its derivatives, particularly the residualizing agent SGMIB, are indispensable tools in the development of targeted radiopharmaceuticals. The indirect labeling method confers high in vivo stability, while the use of residualizing linkers significantly enhances tumor retention of radioactivity. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage these powerful reagents in their tumor targeting research, ultimately contributing to the advancement of cancer diagnostics and therapeutics.
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved tumor targeting of anti-HER2 nanobody through N-succinimidyl 4-guanidinomethyl-3-iodobenzoate radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observations on the Effects of Residualization and Dehalogenation on the Utility of N-Succinimidyl Ester Acylation Agents for Radioiodination of the Internalizing Antibody Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel route to radioiodinated [123I]-N-succinimidyl-3-iodobenzoate, a reagent for radioiodination of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Targeted Radionuclide Therapy on Cancer Cells Beyond the Ablative Radiation Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with N-Succinimidyl 4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of monoclonal antibodies (mAbs) using N-Succinimidyl 4-iodobenzoate (SIB). This method offers a stable means of radioiodination, minimizing in vivo deiodination compared to direct labeling techniques.[1][2][3] The protocols outlined below are synthesized from established methodologies and are intended to guide researchers in the successful conjugation, radiolabeling, and purification of antibodies for preclinical and clinical research.
Overview of the SIB Radiolabeling Method
This compound is a prosthetic group that enables the radioiodination of proteins, such as monoclonal antibodies, through a two-step process. First, the SIB molecule is radiolabeled with an iodine isotope (e.g., ¹²⁵I or ¹³¹I). Subsequently, the radiolabeled SIB, which contains an N-hydroxysuccinimide (NHS) ester, is conjugated to the antibody. The NHS ester reacts with primary amino groups (the N-terminus of the protein and the ε-amino group of lysine residues) on the antibody to form a stable amide bond.[4] This indirect method is advantageous as it avoids exposing the antibody to the potentially harsh conditions of direct radioiodination, thereby helping to preserve its immunoreactivity.[5][6]
Quantitative Data Summary
The efficiency of radiolabeling and the stability of the resulting radiolabeled antibody are critical parameters. The following tables summarize key quantitative data reported in the literature for the SIB method and its analogs.
Table 1: Radiochemical Yield and Conjugation Efficiency
| Compound/Method | Radiochemical Yield (%) | Conjugation Efficiency (%) | Antibody/Protein | Reference |
| N-Succinimidyl p-[¹²⁵I]iodobenzoate | 75 | 52-60 | Rabbit IgG, Bovine Serum Albumin | [1] |
| N-Succinimidyl p-iodobenzoate | 60-90 | 80-90 | Anti-melanoma antibodies | [2][5] |
| [¹³¹I]mSHIB | 75 (synthesis of active ester) | 40-60 | Monoclonal antibody 81C6 | [7] |
| [*I]SGMIB-Nanobody | 50.4 ± 3.6 | - | Anti-HER2 5F7GGC Nanobody | [8] |
| iso-[¹³¹I]SGMIB | 70.7 ± 2.0 | 45.1 ± 4.5 | Trastuzumab | [9][10] |
Table 2: In Vitro and In Vivo Stability
| Labeled Antibody | Labeling Method | In Vitro Stability | In Vivo Stability | Reference |
| Mouse IgG | N-Succinimidyl p-[¹²⁵I]iodobenzoate | <1% deiodination in serum at 37°C for 24h | Superior stability compared to Chloramine-T method | [1] |
| Protein-01 (IgG) | SIB | - | <1% "free-label" in serum up to 72h | [3] |
| Protein-01 (IgG) | Iodogen | - | 2.8-49.4% "free-label" in serum up to 72h | [3] |
| L8A4 mAb | [¹³¹I]SIPMB | - | Low thyroid uptake (0.21 ± 0.04% ID at 5 days) | [11] |
| L8A4 mAb | Iodogen | - | Increased thyroid uptake (3.55 ± 0.36 %ID at 5 days) | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for the radiolabeling of monoclonal antibodies with this compound.
Synthesis of Radiolabeled N-Succinimidyl 4-[¹²⁵I]iodobenzoate
This protocol is based on the synthesis from a tri-n-butylstannyl precursor.[1][5]
Materials:
-
N-Succinimidyl-4-(tri-n-butylstannyl)benzoate
-
Sodium [¹²⁵I]iodide
-
N-chlorosuccinimide (NCS) or t-butylhydroperoxide (TBHP) as an oxidizing agent
-
Solvent (e.g., chloroform or methanol)
-
HPLC system for purification
Procedure:
-
To a solution of N-Succinimidyl-4-(tri-n-butylstannyl)benzoate in the chosen solvent, add Sodium [¹²⁵I]iodide.
-
Initiate the reaction by adding the oxidizing agent (NCS or TBHP). The reaction with NCS is typically faster, while TBHP may result in a product that requires less extensive purification.[12]
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purify the resulting radiolabeled N-Succinimidyl 4-[¹²⁵I]iodobenzoate using HPLC. Alternatively, for reactions oxidized with TBHP, a Sep-Pak purification may be sufficient.[12]
-
Collect the fraction containing the desired product and evaporate the solvent.
Conjugation of Radiolabeled SIB to Monoclonal Antibody
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Radiolabeled N-Succinimidyl 4-[¹²⁵I]iodobenzoate
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Reaction vials
Procedure:
-
Dissolve the purified radiolabeled SIB in a small volume of DMF.
-
Add the SIB solution to the monoclonal antibody solution. The molar ratio of SIB to antibody should be optimized, but a starting point of 5:1 to 10:1 is common.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as glycine or Tris, to consume any unreacted NHS esters.
-
Purify the radiolabeled monoclonal antibody from unreacted SIB and other small molecules using a size-exclusion chromatography column.
-
Collect the fractions containing the radiolabeled antibody.
-
Determine the radiochemical purity and concentration of the final product.
Quality Control of Radiolabeled Antibody
3.3.1. Radiochemical Purity:
-
Analyze the radiolabeled antibody using instant thin-layer chromatography (ITLC) or size-exclusion HPLC to determine the percentage of radioactivity associated with the antibody versus free radioiodine or other impurities.
3.3.2. Immunoreactivity:
-
The immunoreactive fraction of the radiolabeled antibody should be assessed to ensure that the labeling process has not compromised its binding affinity to the target antigen.[6] A common method is a cell-binding assay under conditions of antigen excess.[13]
-
Procedure:
-
Prepare serial dilutions of target antigen-expressing cells.
-
Incubate a fixed amount of the radiolabeled antibody with each cell dilution for a specified time.
-
Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Measure the radioactivity in the cell pellet and the supernatant.
-
Plot the inverse of the bound fraction against the inverse of the cell concentration (Lindmo plot). The immunoreactive fraction is determined by extrapolating to infinite antigen excess (1/cell concentration = 0).[14]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the radiolabeling of a monoclonal antibody using the SIB method.
Caption: Workflow for radiolabeling monoclonal antibodies with SIB.
Conclusion
The use of this compound for radiolabeling monoclonal antibodies provides a robust method for producing stable radioimmunoconjugates. By following the detailed protocols and quality control measures outlined in these application notes, researchers can confidently prepare radiolabeled antibodies with high purity and preserved immunoreactivity, suitable for a range of preclinical and clinical applications. The superior in vivo stability of SIB-labeled antibodies makes this method particularly attractive for therapeutic and diagnostic studies where long-term tracking of the antibody is required.
References
- 1. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a stable radioiodinating reagent to label monoclonal antibodies for radiotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved tumor targeting of anti-HER2 nanobody through N-succinimidyl 4-guanidinomethyl-3-iodobenzoate radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of an internalizing monoclonal antibody labeled using N-succinimidyl 3-[131I]iodo-4-phosphonomethylbenzoate ([131I]SIPMB), a negatively charged substituent bearing acylation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling (Journal Article) | ETDEWEB [osti.gov]
- 13. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modification of Nanobodies using N-Succinimidyl 4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl 4-iodobenzoate (S-PIB) and its derivatives are valuable reagents for the modification and labeling of proteins, including nanobodies.[1] Nanobodies, with their small size (~15 kDa) and unique antigen-binding properties, are an attractive platform for the development of targeted diagnostics and therapeutics.[2][3] Modification with iodobenzoate moieties allows for the introduction of iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for applications in single-photon emission computed tomography (SPECT) and other imaging modalities.[4]
The core of this modification strategy lies in the reaction of the N-hydroxysuccinimide (NHS) ester of S-PIB with primary amino groups, predominantly the ε-amine of lysine residues on the nanobody surface, forming a stable amide bond.[1][5] This method, often referred to as acylation, can result in radioimmunoconjugates with improved in vivo stability compared to direct radioiodination of tyrosine residues.[4]
This document provides detailed application notes and protocols for the modification of nanobodies using this compound and its derivatives, with a specific case study on the radioiodination of an anti-HER2 nanobody.
Chemical Principle
The fundamental reaction involves the nucleophilic attack of a primary amine from the nanobody on the activated NHS ester of S-PIB, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Caption: Reaction of a nanobody with S-PIB.
Applications
The modification of nanobodies with S-PIB and its radioiodinated derivatives has significant applications in:
-
Molecular Imaging (SPECT/PET): Radiolabeled nanobodies can be used as imaging agents to visualize and quantify the expression of specific targets (e.g., tumor receptors) in vivo.[4]
-
Targeted Radionuclide Therapy: By incorporating therapeutic radioisotopes, S-PIB-modified nanobodies can be used to deliver a cytotoxic payload specifically to diseased cells.[3]
-
Pharmacokinetic Studies: Labeled nanobodies enable the detailed investigation of their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Receptor-Ligand Interaction Studies: Tracking the binding of radiolabeled nanobodies to their targets provides valuable insights into biological processes.[1]
Case Study: Radioiodination of an Anti-HER2 Nanobody
A study by Pruszynski et al. demonstrated the successful radioiodination of an anti-HER2 nanobody (5F7GGC) using a derivative of S-PIB, N-succinimidyl 4-guanidinomethyl-3-[¹²⁵/¹³¹I]-iodobenzoate (*I-SGMIB).[2][3] This residualizing agent was designed to enhance intracellular retention of the radiolabel following receptor-mediated internalization.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, comparing the *I-SGMIB-nanobody with other labeling methods.
Table 1: Radiolabeling Efficiency and Affinity
| Labeling Agent | Radiochemical Yield (%) | Dissociation Constant (Kd, nM) |
| I-SGMIB | 50.4 ± 3.6 | 1.5 ± 0.5 |
| I-IB-Mal-D-GEEEK | Not specified | Not specified |
| IODO-GEN | Not specified | Not specified |
Data extracted from Pruszynski et al.[2][3]
Table 2: In Vitro Internalization in HER2-Expressing BT474M1 Cells
| Labeled Nanobody | Intracellular Retention Advantage over ¹²⁵I-Nanobody |
| I-SGMIB-Nanobody | Up to 1.5-fold higher |
| I-IB-Mal-D-GEEEK-Nanobody | Comparable to ¹²⁵I-Nanobody |
Data extracted from Pruszynski et al.[2][3]
Table 3: In Vivo Tumor Uptake in BT474M1 Xenografts (2 hours post-injection)
| Labeled Nanobody | Peak Tumor Uptake (% Injected Dose/g) | Fold Increase over other methods |
| I-SGMIB-Nanobody | 24.50 ± 9.89 | 2- to 4-fold higher |
| ¹²⁵I-Nanobody | ~6.4 ± 2.0 | - |
| I-IB-Mal-D-GEEEK-Nanobody | Not specified | - |
Data extracted from Pruszynski et al.[2][3]
Experimental Protocols
The following are generalized protocols for the modification of nanobodies with S-PIB, based on established methods for antibody labeling.[4]
Protocol 1: General Procedure for Nanobody Modification with S-PIB
This protocol describes the non-radioactive labeling of a nanobody with S-PIB.
Materials:
-
Nanobody of interest in a suitable buffer (e.g., borate buffer, pH 8.5)
-
This compound (S-PIB) dissolved in an organic solvent (e.g., DMSO or DMF)
-
PD-10 desalting column or similar size-exclusion chromatography system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of S-PIB in DMSO or DMF. The concentration will depend on the desired molar ratio of S-PIB to the nanobody.
-
Ensure the nanobody solution is in an amine-free buffer at a pH of 8.0-9.0 to facilitate the reaction.
-
-
Conjugation Reaction:
-
Purification:
-
Separate the modified nanobody from unreacted S-PIB and byproducts using a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the purified, modified nanobody.
-
-
Characterization:
-
Determine the concentration of the modified nanobody using a standard protein assay (e.g., BCA or Bradford).
-
Assess the degree of labeling using techniques such as mass spectrometry.
-
Evaluate the immunoreactivity of the modified nanobody using ELISA or surface plasmon resonance.
-
Caption: Workflow for nanobody modification with S-PIB.
Protocol 2: Radioiodination of Nanobodies using a Radioiodinated S-PIB Derivative (Adapted from Pruszynski et al.)
This protocol outlines the steps for radiolabeling a nanobody with a pre-synthesized, radioiodinated S-PIB derivative like *I-SGMIB.
Materials:
-
Nanobody of interest in borate buffer (pH 8.5)
-
Radioiodinated N-succinimidyl iodobenzoate derivative (e.g., *I-SGMIB) in a suitable solvent
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vial
-
Gamma counter for radioactivity measurement
Procedure:
-
Synthesis of Radioiodinated S-PIB Derivative:
-
The synthesis of radioiodinated S-PIB derivatives, such as [*I]SGMIB, typically involves the radio-iodination of a tin precursor followed by deprotection steps.[6] This is a specialized radiochemistry procedure.
-
-
Radiolabeling of the Nanobody:
-
Add the radioiodinated S-PIB derivative to the nanobody solution in a reaction vial.
-
Incubate the reaction mixture for a specified time and temperature (e.g., 30 minutes at room temperature).
-
-
Purification of the Radiolabeled Nanobody:
-
Purify the radiolabeled nanobody from unreacted labeling agent using a size-exclusion column equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to the labeled nanobody.
-
-
Quality Control:
-
Determine the radiochemical yield by comparing the radioactivity of the purified labeled nanobody to the initial total radioactivity.
-
Assess the radiochemical purity using techniques like instant thin-layer chromatography (ITLC).
-
Measure the specific activity (radioactivity per unit mass of nanobody).
-
Confirm the immunoreactivity of the radiolabeled nanobody.
-
Caption: Workflow for nanobody radioiodination.
Conclusion
This compound and its derivatives are effective reagents for the site-specific modification of nanobodies through acylation of lysine residues. This approach allows for the stable attachment of iodine isotopes, facilitating the development of nanobody-based imaging agents and targeted radiotherapeutics. The provided protocols and data serve as a guide for researchers in the application of this valuable bioconjugation technique. Optimization of reaction conditions for each specific nanobody is recommended to achieve the desired degree of labeling while preserving its biological activity.
References
- 1. Buy this compound | 39028-25-6 [smolecule.com]
- 2. Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved tumor targeting of anti-HER2 nanobody through N-succinimidyl 4-guanidinomethyl-3-iodobenzoate radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Succinimidyl 4-iodobenzoate for Tracking and Imaging in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Succinimidyl 4-iodobenzoate (SIB) is a chemical reagent used for the radioiodination of proteins and other biomolecules.[1] Its succinimidyl ester group readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1] This allows for the covalent attachment of an iodine atom, which can be a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), to the target molecule.[1][2] This "indirect" or "conjugation" method of radiolabeling offers advantages over direct iodination methods, particularly for proteins that may be sensitive to the oxidizing conditions of direct labeling techniques.[3] SIB-labeled biomolecules are valuable tools for in vitro and in vivo tracking and imaging studies, enabling researchers to investigate pharmacokinetics, biodistribution, and target engagement of therapeutic and diagnostic agents.
Data Presentation
Table 1: Radiochemical Yield and Conjugation Efficiency of N-Succinimidyl Iodobenzoate Analogs
| Compound | Radiochemical Yield (%) | Labeled Molecule | Conjugation Efficiency (%) | Reference |
| N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB) | 40-56 | Monoclonal Antibody | 10-15 | [4] |
| N-Succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB) | 75 (from 3-hydroxy-4-[¹³¹I]iodobenzoic acid) | Monoclonal Antibody 81C6 | 40-60 | [5][6] |
| N-Succinimidyl p-[¹²⁵I]iodobenzoate (NS-p-IB) | 75 | Rabbit IgG | 52 | [7] |
| N-Succinimidyl p-[¹²⁵I]iodobenzoate (NS-p-IB) | 75 | Bovine Serum Albumin | 60 | [7] |
| N-Succinimidyl 3-[I]iodobenzoate ([I]SIB) | 80 | Not Specified | Not Specified | [3][8] |
| Boc₂-iso-[¹³¹I]SGMIB | 70.7 ± 2.0 | Trastuzumab | 45.1 ± 4.5 | [9][10] |
| Boc₂-iso-[¹³¹I]SGMIB | 70.7 ± 2.0 | 5F7 Nanobody | 33.1 ± 7.1 | [9][10] |
| *I-SGMIB-Nanobody | 50.4 ± 3.6 | 5F7GGC Nanobody | Not Applicable | [11] |
Table 2: In Vivo Tumor Uptake of Biomolecules Labeled with N-Succinimidyl Iodobenzoate Analogs
| Labeled Molecule | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| [¹³¹I]SIPMB-L8A4 mAb | D-256 human glioma xenografts | 41.9 ± 3.5 | 2 days | [12] |
| [¹²⁵I]SGMIB-L8A4 mAb | D-256 human glioma xenografts | 41.6 ± 15.8 | 4 days | [12] |
| *I-SGMIB-5F7GGC Nanobody | BT474M1 xenografts | 24.50 ± 9.89 | 2 hours | [11] |
| [¹²⁵I]I-PIB-(HE)₃-G3 DARPin | SKOV3 xenografts | ~4 | 3 hours | [4] |
| ⁹⁹ᵐTc-UA20 scFv | DU145 prostate carcinoma | 4.4 | 3 hours | [13] |
| ⁶⁴Cu-NOTA-mSiO₂-PEG-TRC105 | 4T1 tumor | 5.9 ± 0.4 | 5 hours | [7][14] |
Experimental Protocols
**Protocol 1: Radioiodination of N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) to produce N-Succinimidyl 3-[I]iodobenzoate ([I]SIB)
This protocol is adapted from Vaidyanathan and Zalutsky (2006).[3]
Materials:
-
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)
-
Radioiodine (*I, e.g., Na¹²⁵I) in 0.1 N NaOH
-
tert-Butyl hydroperoxide (t-BuOOH) solution (70% in water)
-
Acetic acid
-
Chloroform
-
HPLC system with a silica column
-
Ethyl acetate/hexanes mobile phase
Procedure:
-
To a vial containing the desired amount of radioiodine in 0.1 N NaOH, add a solution of STB in chloroform.
-
Add a solution of tert-butyl hydroperoxide in chloroform.
-
Add a solution of acetic acid in chloroform to initiate the reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes).
-
Quench the reaction by adding a reducing agent, such as sodium bisulfite.
-
Purify the resulting [*I]SIB using HPLC with a silica column and an ethyl acetate/hexanes mobile phase.
-
Collect the fraction containing [*I]SIB and evaporate the solvent under a stream of inert gas.
*Protocol 2: Labeling of a Monoclonal Antibody with [I]SIB
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Purified [*I]SIB in a small volume of a suitable solvent (e.g., dimethylformamide)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add the solution of [*I]SIB to the mAb solution. The molar ratio of SIB to mAb should be optimized for each antibody, but a starting point of 10:1 can be used.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Separate the radiolabeled mAb from unreacted [*I]SIB and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the radiolabeled mAb.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 3: In Vitro Cell Binding and Internalization Assay
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
Radiolabeled antibody
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 N NaOH)
-
Gamma counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with cold binding buffer.
-
Add the radiolabeled antibody at various concentrations to the wells and incubate at 4°C for a specified time (e.g., 1 hour) to determine total binding.
-
For non-specific binding, add a large excess of unlabeled antibody to a parallel set of wells before adding the radiolabeled antibody.
-
Wash the cells with cold binding buffer to remove unbound radioactivity.
-
To measure internalization, incubate a parallel set of plates at 37°C for various time points after the initial binding step at 4°C.
-
At each time point, wash the cells with cold binding buffer.
-
To differentiate between surface-bound and internalized radioactivity, incubate the cells with acid wash buffer to strip off surface-bound antibody.
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells with lysis buffer to release the internalized radioactivity (internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
Protocol 4: In Vivo Biodistribution and SPECT/CT Imaging
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
Radiolabeled antibody
-
Anesthetic
-
SPECT/CT scanner
Procedure:
-
Administer a known amount of the radiolabeled antibody to the animals via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals.
-
Acquire whole-body SPECT/CT images.
-
After the final imaging session, euthanize the animals.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Mandatory Visualization
Caption: Experimental workflow for tracking and imaging using this compound.
Caption: HER2 signaling and internalization pathway upon antibody binding.
References
- 1. What are the methods for radiolabeling antibodies? [synapse.patsnap.com]
- 2. Molecular Mechanism of HER2 Rapid Internalization and Redirected Trafficking Induced by Anti-HER2 Biparatopic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Radioiodination of DARPin G3 Using N-succinimidyl-Para-Iodobenzoate Improves the Contrast of HER2 Molecular Imaging | MDPI [mdpi.com]
- 5. Observations on the Effects of Residualization and Dehalogenation on the Utility of N-Succinimidyl Ester Acylation Agents for Radioiodination of the Internalizing Antibody Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. mdpi.com [mdpi.com]
- 10. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. HER2-mediated internalization of cytotoxic agents in ERBB2 amplified or mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting prostate cancer cells in vivo using a rapidly internalizing novel human single-chain antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Iodobenzoate Moiety into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of an iodobenzoate moiety into proteins, a technique with significant applications in structural biology, molecular imaging, and drug development. Two primary methodologies are presented: chemical modification of proteins using iodobenzoate-based reagents and the site-specific incorporation of the unnatural amino acid, p-iodophenylalanine.
Introduction
The introduction of an iodobenzoate group into a protein offers a versatile tool for a range of biochemical and biophysical studies. The heavy iodine atom is particularly useful as an anomalous scatterer in X-ray crystallography, aiding in phase determination. Furthermore, radioiodinated benzoates are widely used for in vivo imaging and radiotherapy. This document provides detailed protocols for two distinct approaches to incorporate this valuable moiety into proteins of interest.
Method 1: Chemical Modification with N-Succinimidyl Iodobenzoate (SIB)
This method involves the covalent modification of primary amines (lysine residues and the N-terminus) on the protein surface using an activated N-hydroxysuccinimide (NHS) ester of iodobenzoic acid. This approach is commonly used for radioiodination of proteins, such as monoclonal antibodies, for imaging and therapeutic applications.
Quantitative Data for Chemical Modification
| Parameter | Value | Reference |
| Synthesis of [I]SIB | ||
| Radiochemical Yield of [I]SIB from tin precursor | 80% | [1] |
| Total Synthesis Time for [I]SIB | ~95 minutes | [1] |
| Protein Labeling with [I]SIB | ||
| Labeling Yield for Monoclonal Antibody | 10-15% with [131I]SHIB | [2] |
| Labeling Yield for Monoclonal Antibody | 40-60% with [131I]mSHIB | [3] |
| Radiochemical Yield of Protein Conjugation | Relatively low, but stable in vivo | [4] |
Experimental Protocols
**Protocol 1.1: Synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB)
This protocol is adapted from Vaidyanathan and Zalutsky (2006).[1]
Materials:
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) precursor
-
Sodium iodide ([*I]NaI)
-
tert-Butylhydroperoxide (t-BHP) as an oxidant
-
Methanol
-
Acetic acid
-
C18 Sep-Pak cartridge
-
HPLC system with a reverse-phase C18 column
Procedure:
-
To a solution of STB in methanol, add the [*I]NaI solution and a small volume of acetic acid.
-
Initiate the radioiododestannylation reaction by adding the t-BHP oxidant.
-
Allow the reaction to proceed for a specified time (optimization may be required).
-
Quench the reaction.
-
Purify the resulting [*I]SIB using a C18 Sep-Pak cartridge followed by HPLC.
-
The total synthesis and purification time is approximately 95 minutes, with an expected radiochemical yield of around 80%.[1]
*Protocol 1.2: Protein Labeling with [I]SIB
This protocol provides a general procedure for labeling a protein with the synthesized [*I]SIB.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
-
Purified [*I]SIB in a small volume of a compatible organic solvent (e.g., DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the labeling buffer. The buffer should be free of primary amines (e.g., Tris).
-
Add the [*I]SIB solution to the protein solution. The molar ratio of SIB to protein should be optimized but is typically in the range of 1:1 to 10:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Separate the radiolabeled protein from unreacted [*I]SIB and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the labeling efficiency by measuring the radioactivity in the protein fraction and the total radioactivity.
Workflow Diagram
Caption: Workflow for chemical modification of proteins with [*I]SIB.
Method 2: Unnatural Amino Acid (UAA) Incorporation
This method allows for the site-specific incorporation of p-iodo-L-phenylalanine (iodoPhe) into a protein's primary sequence. This is achieved by repurposing a stop codon (typically the amber codon, UAG) to encode for the unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for iodoPhe and does not cross-react with endogenous cellular components.[5]
Quantitative Data for UAA Incorporation
| Parameter | Value | Reference |
| Expression System | E. coli | [5] |
| Codon for Incorporation | Amber (TAG) or Opal (UGA) | [5][6] |
| Concentration of iodoPhe in media | 0.5 g/L (or 1-2 mM) | |
| Typical Protein Yield | Generally lower than wild-type expression | [7] |
| Incorporation Efficiency | Can be high, but dependent on context | [5] |
Experimental Protocols
Protocol 2.1: Site-Directed Mutagenesis
The first step is to introduce an amber (TAG) stop codon at the desired site of iodoPhe incorporation in the gene of interest.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the TAG codon at the desired location
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
Procedure:
-
Design primers containing the desired mutation (substituting the codon of interest with TAG).
-
Perform PCR-based site-directed mutagenesis using the plasmid containing the gene of interest as a template.
-
Digest the parental, methylated DNA template with DpnI.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select for positive clones and verify the mutation by DNA sequencing.
Protocol 2.2: Protein Expression in E. coli
This protocol describes the expression of the protein containing iodoPhe in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with the TAG codon
-
A compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for iodoPhe (e.g., pEVOL-p-IPhe)
-
p-iodo-L-phenylalanine (iodoPhe)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
L-arabinose (if the synthetase is under an arabinose-inducible promoter)
Procedure:
-
Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium containing antibiotics and iodoPhe (typically 1 mM).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and, if necessary, induce the expression of the synthetase with L-arabinose.
-
Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
Protocol 2.3: Protein Purification and Characterization
Purification of the iodoPhe-containing protein is typically performed using standard chromatography techniques.
Materials:
-
Cell pellet from expression
-
Lysis buffer
-
Appropriate chromatography resins (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using appropriate chromatography methods (e.g., affinity chromatography, followed by size-exclusion chromatography).
-
Analyze the purified protein by SDS-PAGE to check for purity and expression levels.
-
Confirm the incorporation of iodoPhe by mass spectrometry. The mass of the modified protein will be increased by the mass of iodoPhe minus the mass of the replaced amino acid.
Workflow Diagram
Caption: Workflow for unnatural amino acid incorporation of iodoPhe.
Applications in Drug Development
The ability to incorporate an iodobenzoate moiety into proteins has several important applications in the field of drug development:
-
Structural Biology: The anomalous scattering signal from the iodine atom can be crucial for solving the crystal structures of protein-drug complexes, providing insights into the mechanism of action and facilitating structure-based drug design.[5]
-
Molecular Imaging: Proteins labeled with radioiodinated benzoates can be used as imaging agents in preclinical and clinical studies to track the biodistribution of therapeutic proteins, assess target engagement, and monitor disease progression.[8]
-
Theranostics: The same protein conjugate can be labeled with different iodine isotopes for both imaging (e.g., ¹²³I or ¹²⁴I) and therapy (e.g., ¹³¹I), enabling a "theranostic" approach to personalized medicine.
-
Pharmacokinetic Studies: Radioiodinated proteins allow for sensitive and quantitative determination of pharmacokinetic parameters, which is essential for optimizing dosing regimens.[9]
Conclusion
The incorporation of an iodobenzoate moiety into proteins, either through chemical modification or genetic code expansion, provides a powerful set of tools for researchers in academia and the pharmaceutical industry. The detailed protocols and workflows presented in these application notes are intended to serve as a guide for the successful implementation of these techniques, ultimately accelerating research and drug development efforts.
References
- 1. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of a convenient route to produce N-succinimidyl 4-radiodobenzoate for radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. [scholars.duke.edu]
- 9. Labeling proteins using aryl iodide acylation agents: influence of meta vs para substitution on in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Succinimidyl 4-iodobenzoate in SPECT and PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Succinimidyl 4-iodobenzoate (SIB) and its derivatives as prosthetic groups for the radiolabeling of proteins and peptides for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. Detailed protocols for synthesis, radiolabeling, and conjugation are provided, along with key quantitative data from preclinical studies.
Introduction
This compound (SIB) is a chemical reagent used for the radioiodination of biomolecules, such as proteins and peptides.[1] Its succinimidyl ester group readily reacts with primary amino groups (like the ε-amino group of lysine residues) on biomolecules to form stable amide bonds.[1][] This allows for the attachment of an iodine atom, which can be a radioactive isotope suitable for nuclear imaging.
Derivatives of SIB, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), have been developed to enhance the properties of the resulting radiolabeled bioconjugates.[3][4][5][6] SGMIB is a "residualizing" agent, meaning that after the radiolabeled molecule is internalized by a cell, the radiolabeled portion is trapped inside, leading to a stronger signal from the target tissue.[3][7] This is particularly advantageous for imaging agents that target cell surface receptors and are subsequently internalized.[3][5]
The choice of iodine isotope determines the imaging modality. Iodine-123 (¹²³I) and Iodine-131 (¹³¹I) are gamma emitters used for SPECT imaging, while Iodine-124 (¹²⁴I) is a positron emitter suitable for PET imaging.[7][8] Although much of the literature focuses on SPECT applications, the methodologies can be adapted for PET.[8]
Applications in SPECT and PET Imaging
The primary application of SIB and its derivatives is in the development of radiolabeled targeting molecules for diagnostic imaging and targeted radionuclide therapy. Key applications include:
-
Oncology: Radiolabeling of monoclonal antibodies (mAbs), antibody fragments (like nanobodies), and peptides that target tumor-associated antigens (e.g., HER2) for tumor imaging and characterization.[3][5][6][8]
-
Neurology: While less common for SIB itself, the principles of radiolabeling targeting molecules can be applied to neurological targets. It is important to distinguish SIB-based agents from other imaging agents like Pittsburgh Compound-B (PIB), which is a PET tracer used for imaging amyloid-β plaques in Alzheimer's disease.[9][10][11]
-
Cardiovascular Disease: SPECT imaging is widely used in cardiology, and SIB-based labeling could potentially be used to develop agents that target specific markers of cardiovascular disease.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing SIB derivatives for radiolabeling.
Table 1: Radiochemical Yields of SGMIB Synthesis
| Compound | Precursor Amount (µg) | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| Boc₂-iso-[¹³¹I]SGMIB | 25 | 60 | 53.5 ± 5.9 | [3] |
| Boc₂-iso-[¹³¹I]SGMIB | 50 | 60 | 61.0 ± 3.6 | [3] |
| Boc₂-iso-[¹³¹I]SGMIB | 100 | 60 | 64.0 ± 2.7 | [3] |
| Boc₂-iso-[¹³¹I]SGMIB | 200 | 60 | 70.7 ± 2.0 | [3] |
| Boc₂-[¹³¹I]SGMIB | Not Specified | Not Specified | 56.5 ± 5.5 | [3][6] |
| [¹³¹I]mSHIB | Not Specified | 10 | 75 | [13][14] |
Table 2: Conjugation Efficiency of SGMIB Derivatives to Targeting Molecules
| Targeting Molecule | Prosthetic Group | Conjugation Efficiency (%) | Reference |
| 5F7 Nanobody | iso-[¹³¹I]SGMIB | 33.1 ± 7.1 | [3][6] |
| 5F7 Nanobody | [¹³¹I]SGMIB | 28.9 ± 13.0 | [3][6] |
| Trastuzumab | iso-[¹³¹I]SGMIB | 45.1 ± 4.5 | [3][6] |
| Trastuzumab | [¹³¹I]SGMIB | 34.8 ± 10.3 | [3][6] |
| Monoclonal Antibody 81C6 | [¹³¹I]mSHIB | 40-60 | [13][14] |
Table 3: In Vitro and In Vivo Performance of SGMIB-Labeled Nanobody
| Parameter | [¹²⁵I]SGMIB-Nanobody | [¹²⁵I]I-Nanobody | Reference |
| Dissociation Constant (Kd, nM) | 1.5 ± 0.5 | Not Reported | [5] |
| Intracellular Retention (24h, %) | 56.5 ± 2.5 | Lower than SGMIB-Nb | [3][6] |
| Peak Tumor Uptake (%ID/g at 2h) | 24.50 ± 9.89 | 2- to 4-fold lower | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB)
This protocol is adapted from the synthesis of [*I]SGMIB and its isomer.[3][4] The synthesis involves radioiodination of a tin precursor followed by deprotection.
Materials:
-
N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB) tin precursor[4]
-
Radioiodine (*I, e.g., Na¹³¹I or Na¹²⁵I) in 0.1 N NaOH
-
Chloroform (CHCl₃)
-
Acetic acid (HOAc)
-
tert-butyl hydroperoxide (TBHP)
-
Ethyl acetate
-
Hexanes
-
Trifluoroacetic acid (TFA)
-
HPLC system with a normal phase column
-
Reaction vials
-
Stirring apparatus
Procedure:
-
Radio-iodination:
-
To a vial containing the radioiodine (0.5 - 4 mCi) in 0.1 N NaOH, add a solution of 3% (v/v) acetic acid in chloroform (2 µL).
-
Add a 30% (w/v) solution of tert-butyl hydroperoxide in chloroform (5 µL).
-
Add a solution of the tin precursor (Boc-SGMTB) in chloroform (15 µL).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[3]
-
-
*Purification of the protected intermediate ([I]Boc-SGMIB):
-
Inject the reaction mixture onto a normal phase HPLC column.
-
Elute isocratically with a mixture of ethyl acetate and hexanes (e.g., 25/75 v/v) containing 0.2% (v/v) acetic acid at a flow rate of 1 mL/min.[3]
-
Collect the fraction containing the desired product, [*I]Boc-SGMIB.
-
-
Deprotection:
-
Evaporate the solvent from the collected HPLC fraction using a stream of argon.
-
Add trifluoroacetic acid (100 µL) to the dried residue and let it stand at room temperature for 10 minutes to remove the Boc protecting groups.[3]
-
Evaporate the trifluoroacetic acid. To ensure complete removal, add and evaporate ethyl acetate (3 x 50 µL).[3]
-
-
The final product, [*I]SGMIB, is ready for conjugation to the target molecule.
Protocol 2: Conjugation of [*I]SGMIB to a Protein (e.g., Monoclonal Antibody)
This protocol describes the general procedure for labeling a protein with the prepared [*I]SGMIB.
Materials:
-
Protein to be labeled (e.g., monoclonal antibody) in a suitable buffer (e.g., borate buffer, pH 8.5)
-
[*I]SGMIB (prepared as in Protocol 1)
-
Reaction buffer (e.g., 0.1 M borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction vials
Procedure:
-
Conjugation Reaction:
-
Dissolve the protein in the reaction buffer to a concentration of 1-2 mg/mL.[]
-
Add the prepared [*I]SGMIB to the protein solution. The molar ratio of SGMIB to protein may need to be optimized, but a 10:1 dye:antibody molar ratio is a common starting point for similar reactions.[]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes) with gentle mixing.
-
-
Purification of the Radiolabeled Protein:
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
-
Elute with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the high molecular weight radiolabeled protein, which will elute first, separating it from the unreacted low molecular weight [*I]SGMIB and its hydrolysis products.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or HPLC.
-
Measure the immunoreactivity of the radiolabeled antibody to ensure that the conjugation process has not compromised its binding affinity.
-
Visualizations
Caption: Workflow for the synthesis of [I]SGMIB.
Caption: Workflow for protein conjugation with [*I]SGMIB.
Caption: Relationship between SIB, radiolabeling, and imaging modalities.
References
- 1. Buy this compound | 39028-25-6 [smolecule.com]
- 3. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved tumor targeting of anti-HER2 nanobody through N-succinimidyl 4-guanidinomethyl-3-iodobenzoate radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 11C-PIB PET imaging in Alzheimer disease and frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPC - Analysis of [C-11]PIB PET [turkupetcentre.net]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: N-Succinimidyl 4-iodobenzoate Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low radiochemical yields when using N-Succinimidyl 4-[I]iodobenzoate ([I]SIB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of [*I]SIB and its conjugation to proteins and antibodies.
*Synthesis of [I]SIB
*Q1: My radiochemical yield for [I]SIB synthesis is lower than expected. What are the common causes?
A1: Low radiochemical yields during the synthesis of [*I]SIB can stem from several factors. One common issue is the quality of the tin precursor, such as N-succinimidyl 4-(tri-n-butylstannyl)benzoate. Ensure it has been stored under anhydrous conditions to prevent degradation. Another critical factor is the efficiency of the oxidant used. While N-chlorosuccinimide (NCS) is effective, tert-butylhydroperoxide (TBHP) can also be used and may result in nearly quantitative yields with longer reaction times. Additionally, steric hindrance in precursor molecules can significantly lower yields. For instance, derivatives of SIB with bulky groups near the tin moiety have shown reduced radiochemical yields.[1][2][3][4]
*Q2: I'm seeing unexpected peaks in my HPLC analysis after the synthesis of [I]SIB. What could they be?
A2: Unexpected peaks in your HPLC chromatogram often indicate the presence of side products or unreacted starting materials. A common byproduct is the hydrolyzed form of [I]SIB, 4-[I]iodobenzoic acid. This occurs if moisture is present in the reaction. Ensure all solvents and reagents are anhydrous. Another possibility is the presence of unreacted tin precursor. Optimizing the amount of oxidant and reaction time can help drive the reaction to completion.
*Q3: How can I optimize the reaction conditions for [I]SIB synthesis?
A3: Optimization of reaction conditions is key to achieving high radiochemical yields. For the radioiododestannylation of the tin precursor, using an oxidant like tert-butylhydroperoxide can yield radiochemical yields of around 80%.[5] An alternative synthesis route involving a Cu(I)-assisted radioiododebromination to produce p-[131I]iodobenzoic acid, followed by reaction with TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), can result in a radiochemical yield of over 98% for the final [*I]SIB product.[6]
Protein/Antibody Conjugation
*Q4: The conjugation efficiency of [I]SIB to my protein/antibody is low. What should I check first?
A4: The first step in troubleshooting low conjugation efficiency is to assess the purity and concentration of your protein or antibody. It is recommended to use a protein solution with a purity of over 95% and a concentration of at least 0.5 mg/mL.[7] Contaminating proteins can compete for the labeling agent, and a dilute antibody solution can reduce reaction efficiency.[7]
Q5: Can the buffer composition affect the conjugation reaction?
A5: Absolutely. The buffer composition is critical. Buffers containing primary amines, such as Tris or glycine, will compete with the lysine residues on your protein for the N-succinimidyl ester of [*I]SIB, leading to significantly lower conjugation efficiency.[7] It is essential to perform a buffer exchange into a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate buffer, prior to conjugation.
Q6: What is the optimal pH for the conjugation reaction?
A6: The conjugation reaction, or aminolysis, is highly pH-dependent. The reaction of the N-succinimidyl ester with primary amines on the protein is more efficient at a slightly alkaline pH, typically between 8.0 and 9.0. However, a competing reaction, the hydrolysis of the N-succinimidyl ester, also increases with higher pH.[1] Therefore, a balance must be struck. A common starting point is a borate buffer at pH 8.5.
*Q7: I'm concerned about the stability of [I]SIB in my aqueous reaction buffer. How quickly does it hydrolyze?
A7: The stability of the N-succinimidyl ester is a critical consideration. The rate of hydrolysis is highly dependent on pH and temperature. At pH 7.0 and 0°C, the hydrolysis half-life is approximately 4-5 hours. However, this decreases to about 10 minutes at pH 8.6 and 4°C.[1] It is therefore crucial to perform the conjugation reaction promptly after introducing the purified [*I]SIB to the aqueous buffer.
*Q8: How does the molar ratio of [I]SIB to protein affect the labeling efficiency?
A8: The molar ratio of the labeling agent to the protein is a key parameter to optimize. A higher molar excess of [I]SIB can increase the degree of labeling, but it can also lead to excessive modification of the protein, potentially causing aggregation or loss of biological activity. A starting point is often an approximately 1:1 molar ratio of [I]SIB to the protein.[8] This should be optimized for your specific protein and desired degree of labeling.
Data Summary Tables
*Table 1: Impact of pH and Temperature on [I]SIB Hydrolysis
| pH | Temperature (°C) | Hydrolysis Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | ~10 minutes |
| Data sourced from Smolecule[1] |
Table 2: Reported Radiochemical Yields for SIB and Derivatives
| Compound/Method | Reported Radiochemical Yield | Reference |
| [I]SIB synthesis via radioiododestannylation with TBHP | ~80% | Vaidyanathan & Zalutsky, Nat Protoc. 2006[5] |
| [I]SIB synthesis via Cu(I)-assisted radioiododebromination and TSTU activation | >98% | Araujo et al., Appl Radiat Isot. 2003[6] |
| Monoclonal antibody labeling with [131I]mSHIB | 40-60% | Vaidyanathan et al., Bioconjug Chem. 1997[1] |
| Nanobody labeling with *I-SGMIB | 50.4% ± 3.6% | Pruszynski et al., J Nucl Med. 2014[9] |
| Boc2-iso-[131I]SGMIB synthesis | 70.7% ± 2.0% | Vaidyanathan et al., Nucl Med Biol. 2014[3][4] |
| Boc2-[131I]SGMIB synthesis (with steric hindrance) | 56.5% ± 5.5% | Vaidyanathan et al., Nucl Med Biol. 2014[3][4] |
| Rabbit IgG conjugation with NS-p-[125I]IB | 52% | Garg et al., Int J Rad Appl Instrum B. 1989 |
| Bovine serum albumin conjugation with NS-p-[125I]IB | 60% | Garg et al., Int J Rad Appl Instrum B. 1989 |
Experimental Protocols
*Protocol 1: Synthesis and Purification of [I]SIB
This protocol is a general guideline based on the synthesis of SIB derivatives.[5][8][10]
Materials:
-
N-succinimidyl-4-(tri-n-butylstannyl)benzoate (tin precursor)
-
Sodium Iodide ([*I]NaI)
-
Oxidant (e.g., tert-butylhydroperoxide (TBHP) or N-chlorosuccinimide (NCS))
-
Quenching agent (e.g., sodium metabisulfite)
-
Solvents (e.g., methanol, chloroform, acetic acid)
-
Purification cartridges (e.g., Sep-Pak silica) or HPLC system
Procedure:
-
To a solution of the tin precursor in a suitable organic solvent (e.g., methanol containing 1.5% acetic acid), add the [*I]NaI.
-
Initiate the reaction by adding the oxidant.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction by adding a reducing agent like sodium metabisulfite.
-
Purify the [*I]SIB from unreacted iodide and other reagents using a silica Sep-Pak cartridge or by HPLC.
-
Elute the purified [*I]SIB and evaporate the solvent under a stream of nitrogen.
*Protocol 2: Radiolabeling of a Protein with [I]SIB
Materials:
-
Purified [*I]SIB
-
Protein/antibody in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve the purified, dried [*I]SIB in a small volume of a dry organic solvent (e.g., DMF) and add it to the protein solution. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Purify the radiolabeled protein from unreacted [*I]SIB and its hydrolysis product using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the radiolabeled protein.
Visualizations
References
- 1. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a convenient route to produce N-succinimidyl 4-radiodobenzoate for radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved tumor targeting of anti-HER2 nanobody through N-succinimidyl 4-guanidinomethyl-3-iodobenzoate radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Succinimidyl 4-iodobenzoate (SIB) Reactions
Welcome to the technical support center for N-Succinimidyl 4-iodobenzoate (SIB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of SIB in bioconjugation and labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling of proteins and peptides with SIB.
Issue 1: Low Labeling or Conjugation Efficiency
Question: My protein is showing low or no labeling with this compound. What are the possible causes and solutions?
Answer: Low labeling efficiency is a common issue that can be attributed to several factors related to the protein, the SIB reagent, and the reaction conditions.
Possible Causes & Solutions:
-
Incorrect pH: The reaction of NHS esters like SIB with primary amines (e.g., lysine residues) is highly pH-dependent. At low pH, the amino groups are protonated and less nucleophilic, hindering the reaction.[1][2] Conversely, at high pH, the hydrolysis of the NHS ester is accelerated, reducing the amount of reagent available for conjugation.[1][2]
-
Solution: The optimal pH for the modification of amino groups with NHS esters is between 8.3 and 8.5.[2] Use a non-nucleophilic buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer to maintain the optimal pH.[1][2] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with SIB.
-
-
Hydrolysis of SIB: N-Succinimidyl esters are susceptible to hydrolysis in aqueous solutions. The stability of SIB is significantly reduced in aqueous environments, especially at higher pH values.[3]
-
Inactive SIB Reagent: Improper storage or handling can lead to the degradation of the SIB reagent.
-
Solution: Store SIB under dry conditions at -20°C.[3] Allow the reagent to warm to room temperature before opening to prevent condensation of moisture.
-
-
Insufficient Molar Excess of SIB: An inadequate amount of SIB relative to the protein can result in incomplete labeling.
-
Low Protein Concentration: Dilute protein solutions can slow down the reaction rate.
-
Solution: Higher protein concentrations (1-10 mg/mL) are generally optimal for labeling reactions.[4]
-
Issue 2: Protein Precipitation During or After Labeling
Question: My protein precipitates out of solution during or after the labeling reaction with SIB. Why is this happening and what can I do?
Answer: Protein precipitation can occur due to changes in the protein's physical properties upon labeling or issues with the reaction buffer.
Possible Causes & Solutions:
-
Change in Protein pI and Solubility: The conjugation of SIB to primary amines neutralizes the positive charge of the amino group. Excessive labeling can significantly alter the protein's isoelectric point (pI) and overall charge, potentially leading to a decrease in solubility and precipitation.[5]
-
Solution: Optimize the molar excess of SIB to achieve the desired degree of labeling without causing precipitation. A lower molar excess may be necessary.
-
-
Solvent Effects: The addition of a significant volume of organic solvent (like DMSO or DMF) to dissolve the SIB can denature or precipitate the protein.
-
Solution: Keep the volume of the organic solvent to a minimum, typically 1/10th of the total reaction volume.[4] Add the SIB solution dropwise to the protein solution while gently mixing.
-
-
Buffer Incompatibility: Certain buffer components may not be suitable for the protein at the required concentration or pH, leading to instability.
-
Solution: Ensure the chosen buffer system is appropriate for maintaining the solubility and stability of your specific protein throughout the labeling process.
-
Issue 3: Difficulty in Purifying the Labeled Protein
Question: I am having trouble removing unreacted SIB and byproducts from my labeled protein. What are the recommended purification methods?
Answer: Proper purification is essential to remove unreacted SIB, hydrolyzed SIB (4-iodobenzoic acid), and N-hydroxysuccinimide, which can interfere with downstream applications.
Recommended Purification Methods:
-
Size Exclusion Chromatography (Gel Filtration): This is a widely used and effective method for separating the larger labeled protein from smaller molecules like unreacted SIB and its byproducts.[1]
-
Dialysis: Dialysis can be used to remove small molecule impurities from the labeled protein solution.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be a powerful tool for purifying the labeled protein, especially when a high degree of purity is required.[6][7]
-
Cartridge Purification (e.g., Sep-Pak): For some applications, solid-phase extraction cartridges can provide a rapid and effective means of purification.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group that this compound targets on a protein?
A1: this compound (SIB) is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group of SIB reacts with primary aliphatic amine groups, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain, to form a stable amide bond.[3][8]
Q2: How should I prepare and store my SIB stock solution?
A2: It is best to dissolve SIB in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][2] If you need to store the solution, it can be stored in DMF at -20°C for 1-2 months.[2] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]
Q3: What are the optimal reaction conditions for labeling a protein with SIB?
A3: The optimal conditions can vary depending on the specific protein. However, a general starting protocol is as follows:
-
Protein Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[1][2]
-
Molar Ratio: A 5- to 20-fold molar excess of SIB over the protein.
-
Reaction Time: Typically 4 hours at room temperature or overnight on ice.[1]
-
Temperature: Room temperature or on ice. Lower temperatures can help to minimize protein degradation and SIB hydrolysis.
Q4: How does the stability of SIB vary with pH?
A4: The stability of N-succinimidyl esters is highly dependent on pH. The rate of hydrolysis increases significantly with increasing pH. The half-life of SIB in an aqueous environment is approximately 4-5 hours at pH 7.0 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing SIB reactions.
Table 1: Recommended Reaction Parameters for SIB Labeling
| Parameter | Recommended Value | Reference(s) |
| pH | 8.3 - 8.5 | [1][2] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | [1][2] |
| SIB Solvent | Anhydrous DMSO or amine-free DMF | [1][2] |
| Molar Excess of SIB | 5- to 20-fold | [2][4] |
| Protein Concentration | 1 - 10 mg/mL | [4] |
| Reaction Temperature | 4°C to Room Temperature | [1] |
| Reaction Time | 4 hours to overnight | [1] |
Table 2: Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [3] |
| 8.6 | 4 | 10 minutes | [3] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with SIB
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[4]
-
Prepare SIB Solution: Immediately before use, dissolve SIB in a minimal volume of dry, amine-free DMF or DMSO.[1][2] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[4]
-
Calculate Reagent Amount: Determine the required amount of SIB to achieve the desired molar excess over the protein.
-
Initiate the Reaction: Add the SIB solution to the protein solution while gently vortexing.[1]
-
Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[1]
-
Purify the Conjugate: Remove unreacted SIB and byproducts by size exclusion chromatography (gel filtration), dialysis, or HPLC.[1][7]
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Buy this compound | 39028-25-6 [smolecule.com]
- 4. interchim.fr [interchim.fr]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Optimization of a convenient route to produce N-succinimidyl 4-radiodobenzoate for radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling (Journal Article) | ETDEWEB [osti.gov]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Protein Aggregation with N-Succinimidyl 4-iodobenzoate (SIA)
Welcome to the technical support center for N-Succinimidyl 4-iodobenzoate (SIA) labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SIA) and what are its primary applications?
A1: this compound (SIA) is a chemical compound with the molecular formula C₁₁H₈INO₄.[1][2] It is primarily used in bioconjugation and radio-iodination processes.[1] The key feature of SIA is its N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[1][3][4] This reaction covalently attaches the iodobenzoate moiety to the protein. The iodine atom can serve as a carrier for radioisotopes, making SIA valuable for radiolabeling proteins and peptides for tracking and imaging applications in biological systems.[1]
Q2: What are the primary causes of protein aggregation when labeling with SIA?
A2: Protein aggregation during labeling with SIA can be attributed to several factors:
-
Over-labeling: Modifying too many primary amines on the protein surface can alter its isoelectric point and overall charge distribution, which can lead to reduced solubility and aggregation.[3][5][6][7]
-
Hydrophobicity of the Label: The iodobenzoate component of SIA is aromatic and contributes to the hydrophobicity of the label.[1] Excessive labeling can increase the overall surface hydrophobicity of the protein, promoting intermolecular hydrophobic interactions that lead to aggregation.[3][5]
-
High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions, which can facilitate aggregation.[5][8]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion and promote aggregation.[5][6]
-
Reagent Handling and Solubility: SIA has limited aqueous solubility and is typically dissolved in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][9] Adding this solution too quickly to the aqueous protein solution can cause localized high concentrations of the organic solvent and the reagent, leading to "shock" precipitation.
-
Protein Instability: Some proteins are inherently unstable and prone to aggregation, and the labeling process can exacerbate this.[10]
Q3: What is the optimal pH for labeling proteins with SIA?
A3: The optimal pH for reacting an NHS ester like SIA with primary amines on a protein is typically between 8.0 and 8.5.[11][12][13] A pH of 8.3 is often recommended as a good starting point.[11][12] This pH range provides a good compromise between the reactivity of the target amine groups (which need to be deprotonated to be nucleophilic) and the stability of the NHS ester, which is prone to hydrolysis at higher pH.[4][11] For particularly sensitive proteins, a lower pH (e.g., 7.4) can be used, but this will require a longer reaction time.[14]
Q4: How can I detect and quantify protein aggregation?
A4: Protein aggregation can be detected through various methods:
-
Visual Inspection: Obvious signs of aggregation include visible precipitation or cloudiness in the solution.[5][10]
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate proteins based on size. Aggregates will elute earlier than the monomeric protein.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger species (aggregates).[5]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Running the protein on a native gel can reveal higher molecular weight species corresponding to aggregates.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting protein aggregation during labeling with SIA.
Problem 1: Visible precipitation occurs immediately after adding the SIA solution.
| Potential Cause | Troubleshooting Strategy |
| "Shock" Precipitation | Add the dissolved SIA solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent and reagent.[3] |
| SIA Solubility | Ensure the SIA is fully dissolved in the organic solvent before adding it to the protein solution. Use the minimal amount of organic solvent necessary.[14] |
| High Protein Concentration | Lower the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[5][8] |
Problem 2: Aggregation occurs gradually during the incubation period.
| Potential Cause | Troubleshooting Strategy |
| Over-labeling | Decrease the molar ratio of SIA to protein. Perform a titration to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.[5] |
| Protein Instability in Reaction Buffer | Optimize the buffer composition. Ensure the pH is at least 1-1.5 units away from the protein's pI.[6] Consider adding stabilizing excipients to the buffer (see Table 1).[3] |
| Reaction Temperature | Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process. This may require a longer incubation time.[5] |
| Hydrophobic Interactions | If the hydrophobicity of the iodobenzoate moiety is suspected to be the primary cause, consider using a more hydrophilic crosslinker if your experimental design allows. |
Problem 3: Aggregation is observed after the purification step.
| Potential Cause | Troubleshooting Strategy |
| Instability of the Labeled Protein | Ensure the storage buffer is optimal for the stability of the labeled protein. This may require screening different buffer compositions and pH values.[3] |
| Concentration-Induced Aggregation | If the protein needs to be concentrated after purification, do so gradually. Consider adding stabilizing excipients to the final formulation.[3] |
| Residual Unreacted Reagent | Ensure complete removal of unreacted SIA and its hydrolysis byproducts through methods like size-exclusion chromatography or dialysis.[3] |
Data Presentation
Table 1: Recommended Stabilizing Additives to Prevent Protein Aggregation
| Additive | Recommended Concentration | Mechanism of Action | Reference |
| Arginine | 50-500 mM | Reduces protein surface hydrophobicity through various interactions. | [] |
| Glycerol | 5-20% (v/v) | Stabilizes proteins through preferential exclusion. | [8] |
| Sucrose | 5-20% (w/v) | Stabilizes protein structure through preferential hydration. | [5][16] |
| Glycine | 50-250 mM | Stabilizes proteins through preferential exclusion. | [5] |
| Polysorbate 20 (Tween® 20) | 0.01-0.1% (v/v) | Non-ionic detergent that can help solubilize proteins and prevent hydrophobic interactions. | [17] |
| Trehalose | 5-10% (w/v) | Effective cryo- and lyoprotectant. | [5] |
Table 2: Recommended Reaction Conditions for SIA Labeling
| Parameter | Recommended Range | Considerations | Reference |
| pH | 8.0 - 8.5 | Balances amine reactivity and NHS ester stability. For sensitive proteins, pH 7.4 can be used with longer incubation. | [11][12][14] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce aggregation but will slow down the reaction rate. | [5] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation. | [12] |
| SIA:Protein Molar Ratio | 5:1 to 20:1 | Highly protein-dependent. Start with a lower ratio and optimize. | [18] |
| Reaction Time | 1 - 4 hours | Dependent on temperature, pH, and protein reactivity. | [14] |
| Buffer Composition | Phosphate, Bicarbonate, Borate, HEPES | Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. | [19][20] |
Experimental Protocols
General Protocol for Protein Labeling with SIA
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12][14]
-
SIA Solution Preparation: Immediately before use, dissolve the SIA in a minimal amount of anhydrous DMF or DMSO.[1][14]
-
Labeling Reaction: Add the dissolved SIA solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent should be kept to a minimum (<10%).[21]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.[19]
-
Purification: Remove excess, unreacted SIA and byproducts from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.[14]
Protocol for Detecting and Quantifying Aggregates using Size Exclusion Chromatography (SEC)
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates. The mobile phase should be a buffer that is known to be optimal for the stability of your protein.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.[6]
-
Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.[5] Filter the supernatant through a 0.22 µm filter.[6]
-
Injection and Elution: Inject a defined volume of the prepared sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection and Analysis: Monitor the elution profile using a UV detector at 280 nm (for the protein) and at a wavelength appropriate for the iodobenzoate label if applicable. Aggregates will elute in earlier fractions than the monomeric protein. The percentage of aggregation can be quantified by integrating the peak areas.[10]
Mandatory Visualization
Caption: A logical workflow for troubleshooting protein aggregation.
Caption: SIA labeling reaction and competing hydrolysis pathway.
References
- 1. Buy this compound | 39028-25-6 [smolecule.com]
- 2. This compound | C11H8INO4 | CID 170152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Buy N-Succinimidyl 4-methyl-3-iodobenzoate (EVT-1203298) | 149879-60-7 [evitachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. glenresearch.com [glenresearch.com]
- 16. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of Proteins Labeled with N-Succinimidyl 4-iodobenzoate (SIB)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful purification of proteins labeled with N-Succinimidyl 4-iodobenzoate (SIB). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual workflow to navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind protein labeling with this compound (SIB)?
A1: this compound is an amine-reactive labeling reagent. The N-hydroxysuccinimide (NHS) ester group of SIB reacts with primary amines (the N-terminus of the protein and the epsilon-amine of lysine residues) to form stable amide bonds. This reaction covalently attaches the iodobenzoate moiety to the protein.
Q2: What are the primary applications of labeling proteins with SIB?
A2: SIB is commonly used for radioiodination of proteins and peptides for in vivo tracking and imaging studies.[1][2][3][4] The resulting bond is generally more stable in vivo compared to direct radioiodination methods, leading to lower uptake of the radiolabel in the thyroid.[3] Non-radioactive SIB can also be used for other applications requiring protein modification or the introduction of an iodine atom for structural studies.
Q3: What are the critical parameters for a successful SIB labeling reaction?
A3: Key parameters include:
-
pH: The reaction should be performed in a buffer with a pH between 7 and 9 to ensure the primary amines on the protein are deprotonated and available for reaction.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the SIB.[5]
-
Molar Ratio: The molar ratio of SIB to protein needs to be optimized for each specific protein to achieve the desired degree of labeling without causing protein aggregation or loss of function.
-
Reaction Time and Temperature: Typical reactions are carried out for 1-2 hours at room temperature or overnight at 4°C.
Q4: How can I remove unreacted SIB and byproducts after the labeling reaction?
A4: Unreacted SIB and the N-hydroxysuccinimide byproduct can be removed using methods that separate molecules based on size. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from smaller, unreacted components.[6]
-
Dialysis: Dialysis against a large volume of an appropriate buffer can effectively remove small molecules.[7][8]
-
Centrifugal Desalting Columns: These provide a quick and convenient way to remove small molecules for smaller sample volumes.[9]
Troubleshooting Guides
Encountering issues during your protein purification? The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Inactive SIB reagent: The NHS ester is moisture-sensitive and can hydrolyze over time. | Use fresh or properly stored SIB. Prepare stock solutions immediately before use.[5] |
| Suboptimal reaction buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer competes with the protein for labeling. The pH may be too low. | Use a non-amine-containing buffer such as PBS or bicarbonate buffer at pH 7-9.[5] | |
| Inaccessible primary amines on the protein: The lysine residues or the N-terminus may be buried within the protein's 3D structure. | Consider performing the labeling under denaturing conditions, if compatible with your downstream application.[10] | |
| Protein Precipitation/Aggregation during Labeling or Purification | Over-labeling of the protein: Excessive modification of lysine residues can alter the protein's net charge and solubility.[5] | Optimize the molar ratio of SIB to protein by performing a titration experiment. |
| Inappropriate buffer conditions: The pH or ionic strength of the buffer may not be optimal for your specific protein's stability. | Screen a range of buffer conditions (pH, salt concentration) to improve protein solubility.[11][12] | |
| Labeled Protein is Lost During Purification | Non-specific binding to the chromatography resin: The labeled protein may be interacting with the purification matrix. | Adjust the buffer composition (e.g., increase salt concentration for ion-exchange chromatography, add a non-ionic detergent for hydrophobic interaction chromatography). |
| Protein degradation: Proteases in the sample may be degrading the protein. | Add protease inhibitors to your sample and buffers.[13] | |
| Presence of Unreacted SIB in the Final Sample | Inefficient removal method: The chosen purification method may not be suitable for the complete removal of small molecules. | Use a more effective size-based separation method like size exclusion chromatography.[6] Increase the duration or number of exchanges for dialysis. |
Experimental Protocol: SIB Labeling and Purification of a Model Protein (e.g., IgG)
This protocol provides a general procedure for labeling an antibody with SIB and subsequent purification. Optimization will be required for different proteins.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (SIB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.
-
-
SIB Stock Solution Preparation:
-
Immediately before use, dissolve SIB in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the SIB stock solution to achieve the desired molar excess (a starting point of a 10-fold molar excess of SIB to protein is recommended).
-
Slowly add the SIB stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted SIB.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Equilibrate the SEC column with an appropriate storage buffer for your protein (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the protein with the storage buffer, collecting fractions.
-
Monitor the elution of the protein by measuring the absorbance at 280 nm. The labeled protein will typically elute in the void volume, while the smaller, unreacted SIB and byproducts will be retained and elute later.
-
-
Analysis of the Labeled Protein:
-
Pool the protein-containing fractions.
-
Determine the protein concentration using a spectrophotometer (e.g., BCA assay).
-
Assess the degree of labeling using appropriate methods (e.g., mass spectrometry).
-
Experimental Workflow Diagram
Caption: Workflow for protein labeling with SIB and subsequent purification.
References
- 1. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Our site is not available in your region [takarabio.com]
- 11. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of protein structures [ouci.dntb.gov.ua]
- 13. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: N-Succinimidyl 4-iodobenzoate (SIB) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Succinimidyl 4-iodobenzoate (SIB) and its conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of SIB-protein conjugates in a question-and-answer format.
Question 1: Why is my conjugation efficiency low?
Answer: Low conjugation efficiency is a common problem that can arise from several factors related to the reagents and reaction conditions.
-
Suboptimal pH: The reaction of the N-hydroxysuccinimide (NHS) ester of SIB with primary amines is highly pH-dependent. If the pH is too low, the primary amines on the protein will be protonated and thus non-nucleophilic, hindering the reaction. Conversely, if the pH is too high, the hydrolysis of the SIB reagent will be accelerated, reducing the amount available to react with the protein. The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1]
-
Hydrolyzed SIB Reagent: SIB is sensitive to moisture.[2] Improper storage or handling can lead to the hydrolysis of the NHS ester, rendering it inactive. Always store SIB desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation.[2]
-
Presence of Nucleophiles in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with SIB, thereby reducing the conjugation efficiency. It is crucial to use amine-free buffers like phosphate-buffered saline (PBS) or borate buffer.
-
Low Protein Concentration: The concentration of the protein can influence the reaction kinetics. If the protein concentration is too low, the conjugation reaction may be inefficient.
Question 2: My protein precipitated after conjugation with SIB. What could be the cause and how can I prevent it?
Answer: Protein precipitation post-conjugation can occur due to several factors:
-
High Molar Excess of SIB: Using a large molar excess of SIB can lead to over-modification of the protein. The introduction of multiple hydrophobic iodobenzoate moieties can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation and precipitation. To address this, it is recommended to perform a titration experiment to determine the optimal molar ratio of SIB to protein that achieves the desired degree of labeling without causing precipitation.
-
Organic Solvent Concentration: SIB is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Adding a large volume of this organic solvent can denature the protein, causing it to precipitate. It is advisable to use the highest practical concentration of the SIB stock solution to minimize the volume of organic solvent added to the reaction.
-
Protein Instability: The protein itself may be inherently unstable under the conjugation conditions (e.g., pH, temperature). If precipitation is observed, consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
Question 3: I am observing high background or non-specific binding in my downstream application with the SIB-conjugated protein. What are the possible reasons?
Answer: High background or non-specific binding can be attributed to a few factors:
-
Unreacted (Free) SIB or its Hydrolysis Product: Failure to remove unreacted SIB or its hydrolysis product (4-iodobenzoic acid) after the conjugation reaction can lead to non-specific interactions in your assay. Ensure that the purification step (e.g., dialysis, size exclusion chromatography) is adequate to remove these small molecules.
-
Aggregated Conjugates: As mentioned previously, over-labeling can lead to protein aggregation. These aggregates can bind non-specifically to surfaces or other proteins in your assay, resulting in a high background signal. It is important to check for and remove aggregates, for example, by centrifugation or size exclusion chromatography, before using the conjugate.
-
Alteration of Protein Charge: The conjugation of SIB to primary amines neutralizes the positive charge of the lysine residues. This change in the protein's isoelectric point can sometimes lead to non-specific binding. Optimizing the degree of labeling can help to mitigate this effect.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound (SIB) reagent?
A1: The stability of SIB is primarily dictated by the susceptibility of its N-hydroxysuccinimide (NHS) ester group to hydrolysis. In its solid form, SIB is stable when stored under anhydrous conditions at low temperatures (e.g., -20°C), protected from light and moisture.[2][3] In aqueous solutions, its stability is highly dependent on the pH and temperature. The rate of hydrolysis increases significantly with increasing pH.[2][4]
Q2: What is the half-life of SIB in aqueous solutions?
A2: The half-life of SIB in aqueous solutions is a critical parameter for designing conjugation experiments. The following table summarizes the approximate half-life of NHS esters under different conditions.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | ~10 minutes |
Data is for general NHS esters and SIB is expected to have a similar profile.[2]
Q3: How stable are the final SIB-protein conjugates, particularly concerning the iodine label?
A3: SIB-protein conjugates form a stable amide bond between the 4-iodobenzoate moiety and the protein's primary amines. A key advantage of using SIB for radioiodination is the high in vivo stability of the carbon-iodine bond.[5] Conjugates prepared with SIB exhibit significantly less deiodination (loss of iodine) in vivo compared to proteins radioiodinated directly on tyrosine residues using methods like Iodogen.[6][7][8] This increased stability leads to lower uptake of free radioiodide in the thyroid and stomach, resulting in improved imaging contrast and more accurate pharmacokinetic studies.[6][9]
Q4: What are the recommended storage conditions for SIB-protein conjugates?
A4: The optimal storage conditions depend on the specific protein. However, some general guidelines apply. For long-term storage, it is recommended to store the purified conjugate at 4°C in a sterile buffer containing a carrier protein like bovine serum albumin (BSA) (e.g., 5-10 mg/mL) and a bacteriostatic agent such as sodium azide (e.g., 0.01-0.03%).[10] For storage at -20°C, adding glycerol to a final concentration of 50% can prevent freezing-induced denaturation.[10] It is always advisable to perform a stability test for your specific conjugate under your chosen storage conditions.
Experimental Protocols
Protocol for Protein Conjugation with this compound (SIB)
This protocol provides a general guideline for conjugating SIB to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound (SIB)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M borate buffer, pH 7.2-8.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[1]
-
Ensure the buffer does not contain any primary amine-containing substances (e.g., Tris, glycine) or other nucleophiles.
-
-
Prepare the SIB Stock Solution:
-
Allow the vial of SIB to warm to room temperature before opening.
-
Immediately before use, dissolve the SIB in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the SIB stock solution to achieve the desired molar excess over the protein. A starting point is often a 10- to 20-fold molar excess of SIB.
-
While gently stirring the protein solution, slowly add the calculated volume of the SIB stock solution in a dropwise manner.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[1] For proteins that are sensitive to degradation, the lower temperature is recommended.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove unreacted SIB, its hydrolysis product, and the quenching agent by dialysis against an appropriate buffer (e.g., PBS) or by using a size exclusion chromatography column.
-
-
Characterize the Conjugate:
-
Determine the protein concentration (e.g., by Bradford or BCA assay).
-
Determine the degree of labeling (the average number of SIB molecules per protein molecule) if required for the application.
-
Assess the purity and integrity of the conjugate (e.g., by SDS-PAGE).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 39028-25-6 [smolecule.com]
- 3. Buy N-Succinimidyl 4-methyl-3-iodobenzoate (EVT-1203298) | 149879-60-7 [evitachem.com]
- 4. Kinetics of abiotic hydrolysis of isoxaflutole: influence of pH and temperature in aqueous mineral buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Observations on the Effects of Residualization and Dehalogenation on the Utility of N-Succinimidyl Ester Acylation Agents for Radioiodination of the Internalizing Antibody Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
reducing non-specific binding of N-Succinimidyl 4-iodobenzoate labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of proteins labeled with N-Succinimidyl 4-iodobenzoate (SIB).
Troubleshooting Guide: High Non-Specific Binding
Question: I am observing high background or non-specific binding with my SIB-labeled protein. What are the potential causes and how can I troubleshoot this?
Answer:
High non-specific binding with SIB-labeled proteins can stem from several factors, ranging from the labeling and purification process to the assay conditions. The iodobenzoate moiety can increase the hydrophobicity of the labeled protein, potentially leading to increased non-specific interactions.[1][2][3][4][5] Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify the Purity of the Labeled Protein
Unreacted or hydrolyzed SIB reagent can bind non-specifically to surfaces and other proteins, causing high background. It is crucial to ensure its complete removal after the labeling reaction.
-
Recommended Action: Purify the labeled protein using size-exclusion chromatography (SEC) or dialysis.[6] SEC is effective in separating the labeled protein from smaller, unreacted labeling reagents.
Step 2: Optimize Blocking Procedures
Inadequate blocking of non-specific binding sites on your assay surface (e.g., microplate wells, membranes) is a common cause of high background.
-
Recommended Action: Experiment with different blocking agents and concentrations.[7][8][9] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[7][10][11][12] For applications involving phosphoprotein detection, BSA is often preferred over milk, as milk contains phosphoproteins that can interfere with the assay.[7]
Step 3: Adjust Washing Steps
Insufficient washing can leave unbound labeled protein in the assay system, contributing to high background.
-
Recommended Action: Increase the number and duration of washing steps.[8] Incorporating a non-ionic detergent, such as Tween 20, in the wash buffer can also help to disrupt weak, non-specific interactions.[8]
Step 4: Optimize Buffer Conditions
The composition of your assay buffer can significantly influence non-specific binding.
-
Recommended Action:
-
Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can help to reduce electrostatic interactions that may contribute to non-specific binding.
-
Adjust pH: The pH of the buffer can affect the charge of both your labeled protein and the assay surface. Systematically varying the pH can help identify a condition that minimizes non-specific interactions.
-
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: Can the SIB labeling process itself increase non-specific binding?
A1: Yes. The introduction of the iodobenzoate group can increase the hydrophobicity of the protein, which may lead to an increased tendency for non-specific binding to surfaces and other proteins through hydrophobic interactions.[1][2][3][4][5] The degree of labeling is also a factor; a higher degree of labeling can potentially lead to protein aggregation, which in turn can increase non-specific binding.[13]
Q2: What are the best blocking agents to use for assays involving SIB-labeled proteins?
A2: The choice of blocking agent is often empirical and depends on the specific assay system.[7] However, some general guidelines apply:
-
Bovine Serum Albumin (BSA): A common and effective blocking agent, particularly for phosphoprotein detection where milk is unsuitable.[7]
-
Non-fat Dry Milk: A cost-effective option that works well for many applications, but should be avoided in assays where its components (phosphoproteins, biotin) could interfere.[7]
-
Normal Serum: Using normal serum from the same species as the secondary antibody can be very effective at reducing background.[11][12]
-
Commercial Blocking Buffers: Several proprietary blocking buffers are available that are optimized for specific applications and may offer superior performance.[9]
Q3: How can I remove unreacted SIB reagent after the labeling reaction?
A3: It is crucial to remove unreacted SIB to prevent it from causing high background. Effective methods include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger, labeled protein from the smaller, unreacted SIB molecules.[6]
-
Dialysis/Diafiltration: Dialysis against a suitable buffer using a membrane with an appropriate molecular weight cutoff (MWCO) can also be used to remove small molecules like unreacted SIB.
Q4: What concentration of Tween 20 should I use in my wash buffers?
A4: A concentration of 0.05% to 0.1% (v/v) Tween 20 in the wash buffer is a good starting point for reducing non-specific binding.[8] Higher concentrations may be tested, but be aware that very high concentrations can potentially disrupt specific antibody-antigen interactions.
Q5: Can the degree of labeling with SIB affect non-specific binding?
A5: Yes, a high degree of labeling can potentially lead to changes in protein conformation or promote aggregation, both of which can increase non-specific binding.[13] It is advisable to optimize the labeling reaction to achieve a sufficient signal without excessively modifying the protein. This can be done by titrating the molar ratio of SIB to protein during the labeling reaction.
Experimental Protocols
Protocol 1: Protein Labeling with this compound (SIB)
This protocol provides a general procedure for labeling a protein with SIB. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein solution (in a suitable amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound (SIB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Protein: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer at a slightly alkaline pH (7.2-8.0) to facilitate the reaction with primary amines.
-
Prepare SIB Solution: Immediately before use, dissolve SIB in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the SIB stock solution to the protein solution while gently vortexing. The molar ratio of SIB to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove the unreacted SIB and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.
Protocol 2: Purification of SIB-Labeled Protein using Size-Exclusion Chromatography (SEC)
Materials:
-
Labeled protein mixture
-
SEC column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired buffer.
-
Sample Loading: Carefully load the quenched labeling reaction mixture onto the top of the column.
-
Elution: Begin eluting the sample with the equilibration buffer. The labeled protein, being larger, will elute first.
-
Fraction Collection: Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.
-
Pooling: Pool the fractions containing the purified labeled protein. The smaller, unreacted SIB will elute later.
Diagram of SIB Labeling and Purification Workflow
Caption: Workflow for SIB labeling of proteins and subsequent purification.
Data Summary Tables
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Effective for most applications, especially with phosphoproteins.[7] | Can be a source of cross-reactivity with some antibodies.[7] |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective and widely available.[7] | Contains phosphoproteins and biotin, which can interfere with certain assays.[7] |
| Normal Serum | 5-10% (v/v) | Highly effective, especially when matched to the secondary antibody species.[11] | Can be more expensive than other options. |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[7] | May not be as effective as BSA or milk in all situations.[7] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | Protein-free, reducing the chance of cross-reactivity.[7] | May require more optimization and can be more expensive.[7] |
Table 2: Recommended Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150-500 mM | Reduces non-specific electrostatic interactions. |
| Tween 20 | 0.05-0.1% (v/v) | Non-ionic detergent that disrupts weak, non-specific hydrophobic interactions.[8] |
| Triton X-100 | 0.05-0.1% (v/v) | Another non-ionic detergent that can reduce non-specific binding. |
References
- 1. Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 8. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Fluorescent protein tagging promotes phase separation and alters the aggregation pathway of huntingtin exon-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-succinimidyl 4-(tri-n-butylstannyl)-benzoate
Welcome to the technical support center for the synthesis of N-succinimidyl 4-(tri-n-butylstannyl)-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important bifunctional labeling agent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Stille Coupling for 4-(tri-n-butylstannyl)benzoic acid
Issue 1: Low Yield of 4-(tri-n-butylstannyl)benzoic acid
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst: The Palladium catalyst (e.g., Pd(PPh₃)₄) may have degraded due to exposure to air or moisture. | - Use freshly opened or properly stored catalyst. - Consider using a more robust catalyst or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ and P(t-Bu)₃). |
| Inefficient Transmetalation: The transfer of the tributyltin group from hexabutylditin to the aryl halide might be slow. | - Ensure the reaction temperature is optimal. While some Stille couplings run at room temperature, others require heating. - The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step. |
| Side Reactions: Homocoupling of the aryl halide or the organostannane can reduce the yield of the desired product.[1] | - Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent. - Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. |
| Poor Quality Reagents: The aryl halide or hexabutylditin may be of low purity. | - Purify the starting materials before use. For example, recrystallize the 4-iodobenzoic acid. |
Issue 2: Difficulty in Purifying 4-(tri-n-butylstannyl)benzoic acid from Tin Byproducts
| Possible Cause | Troubleshooting & Optimization |
| Residual Organotin Reagents/Byproducts: Tributyltin halides (Bu₃SnX) and other tin species are common impurities that can be difficult to remove. | - Aqueous KF Wash: During the work-up, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin impurities as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[2][3][4] - Base-Treated Silica Gel Chromatography: Use silica gel treated with triethylamine (2-5%) for column chromatography to effectively remove tin byproducts.[2][4] - DBU/Iodine Treatment: Treat the crude product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine to convert tin impurities into species that are more easily removed by standard silica gel chromatography.[2][3] |
| Formation of Emulsions: The presence of tin salts can lead to the formation of stable emulsions during aqueous work-up, complicating phase separation.[2] | - Filter the entire biphasic mixture through a pad of Celite to break the emulsion.[2] - Add brine (saturated NaCl solution) during the work-up to help break the emulsion. |
Stage 2: N-succinimidyl Ester Formation
Issue 3: Low Yield of N-succinimidyl 4-(tri-n-butylstannyl)-benzoate
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Activation of Carboxylic Acid: The coupling agent (e.g., DCC, EDC) may not be effectively activating the carboxylic acid. | - Use fresh, high-quality coupling agents. - Ensure anhydrous reaction conditions, as moisture can decompose the coupling agents. |
| Hydrolysis of the NHS Ester: The N-succinimidyl ester is susceptible to hydrolysis, especially under basic or aqueous conditions.[5][6][7] | - Perform the reaction under strictly anhydrous conditions using dry solvents. - Control the pH; while the reaction with N-hydroxysuccinimide (NHS) is often carried out in the presence of a base, excessive base can promote hydrolysis.[5] |
| Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture. | - Use a slight excess of N-hydroxysuccinimide to favor the formation of the desired NHS ester. |
Issue 4: Product Instability and Difficult Purification
| Possible Cause | Troubleshooting & Optimization |
| Hydrolysis During Work-up and Purification: The NHS ester can hydrolyze back to the carboxylic acid during aqueous work-up or on silica gel chromatography.[5][7] | - Minimize contact with water during the work-up. Use a quick extraction with cold, dilute acid and brine. - For chromatography, use a less polar solvent system and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine. |
| Formation of Urea Byproduct: When using carbodiimide coupling agents like DCC, the dicyclohexylurea byproduct can be difficult to remove.[8] | - After the reaction, cool the mixture to precipitate the urea, which can then be removed by filtration. - If the product is soluble in a solvent in which the urea is not (e.g., diethyl ether), filtration can be very effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Stille coupling step?
A1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of reaction. However, if you experience low yields, you might consider using a more active catalyst system, such as a combination of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a phosphine ligand like tri(tert-butyl)phosphine [P(t-Bu)₃].
Q2: How can I be sure that all the toxic tin byproducts have been removed from my final product?
A2: Complete removal of tin impurities is crucial, especially for biological applications. After purification, it is highly recommended to analyze the product by ¹H NMR to look for the characteristic signals of the tributyltin group. For highly sensitive applications, elemental analysis (ICP-MS) can be used to quantify the residual tin content to parts-per-million (ppm) levels.
Q3: My N-succinimidyl ester product seems to degrade over time. How should I store it?
A3: N-succinimidyl esters are sensitive to moisture and can hydrolyze.[5][7] For long-term storage, the product should be kept as a dry solid in a desiccator at -20°C or below. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Q4: Can I use a different aryl halide instead of 4-iodobenzoic acid?
A4: Yes, 4-bromobenzoic acid can also be used. However, aryl iodides are generally more reactive in Stille coupling reactions than aryl bromides, which may require more forcing reaction conditions (higher temperature, longer reaction time) to achieve a comparable yield.[1]
Q5: What is the role of N,N'-Dicyclohexylcarbodiimide (DCC) in the second step?
A5: DCC is a coupling agent used to activate the carboxylic acid group of 4-(tri-n-butylstannyl)benzoic acid. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of N-hydroxysuccinimide (NHS) to form the desired N-succinimidyl ester.
Experimental Protocols
Protocol 1: Synthesis of 4-(tri-n-butylstannyl)benzoic acid
Materials:
-
4-Iodobenzoic acid
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous potassium fluoride (KF) solution
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzoic acid (1 equivalent), hexabutylditin (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous KF solution (3 x 50 mL). Stir vigorously for 30 minutes during each wash. A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(tri-n-butylstannyl)benzoic acid as a white solid.
Protocol 2: Synthesis of N-succinimidyl 4-(tri-n-butylstannyl)-benzoate
Materials:
-
4-(tri-n-butylstannyl)benzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(tri-n-butylstannyl)benzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-succinimidyl 4-(tri-n-butylstannyl)-benzoate as a white solid.
Visualizations
Caption: Overall synthetic workflow for N-succinimidyl 4-(tri-n-butylstannyl)-benzoate.
Caption: Troubleshooting logic for low yield in the Stille coupling step.
Caption: Troubleshooting guide for purification challenges.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Succinimidyl 4-iodobenzoate (SIA) Conjugation
Welcome to the technical support center for N-Succinimidyl 4-iodobenzoate (SIA) bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound (SIA)?
A1: this compound (SIA) reacts with primary aliphatic amines (–NH₂), such as those found at the N-terminus of proteins and on the side chain of lysine residues.[1] The reaction is a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This process forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1]
Q2: What are the primary factors influencing the conjugation efficiency of SIA?
A2: The success of an SIA conjugation reaction is primarily governed by pH, the concentration of reactants, temperature, and the choice of reaction buffer.[2][3] A critical competing reaction is the hydrolysis of the NHS ester, which deactivates the reagent.[1][4]
Q3: What is the optimal pH for SIA conjugation?
A3: The optimal pH range for NHS ester conjugations, including with SIA, is between 7.2 and 8.5.[2][5][6] A pH of 8.3 to 8.5 is often considered ideal as it provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.[2][7] Below pH 7.2, a significant portion of primary amines are protonated (-NH₃⁺) and non-nucleophilic, leading to low labeling efficiency.[2][3] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lower the yield of the desired conjugate.[3][7]
Q4: Which buffers are recommended for SIA conjugation reactions?
A4: Amine-free buffers are essential to prevent the buffer from competing with the target molecule for reaction with the SIA.[6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, and HEPES buffers.[2][5][6]
Q5: Which buffers should be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture as they will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency.[2][4][6] However, these buffers can be used to quench the reaction after the desired incubation time.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed SIA Reagent: The NHS ester is moisture-sensitive and can hydrolyze if not stored or handled properly.[1][8] | Store SIA desiccated at -20°C.[1][8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][4] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][7] |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[2][6] | Verify the pH of your buffer. An ideal starting point is often pH 8.3.[2][7] | |
| Presence of Competing Amines: The reaction buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts).[4][6] | Perform a buffer exchange to an appropriate amine-free buffer like PBS, bicarbonate, or borate buffer before starting the conjugation.[4][9] | |
| Dilute Reactant Concentrations: In dilute protein solutions, the concentration of water can be much higher than that of the primary amines, favoring hydrolysis of the SIA.[1][6] | If possible, increase the concentration of your protein or other amine-containing molecule.[1][6] Optimal protein concentrations are typically between 2 and 10 mg/mL.[9] | |
| Protein Precipitation | High Molar Excess of SIA: A large excess of the labeling reagent can sometimes lead to protein aggregation. | Reduce the molar excess of SIA in the reaction.[9] |
| Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[4] | Try performing the reaction at a lower protein concentration.[4] | |
| Unstable Protein: The protein may be unstable under the chosen reaction conditions (e.g., pH, temperature). | Ensure the selected buffer and pH are compatible with your protein's stability.[4] | |
| Inconsistent Results | Acidification of the Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in pH.[6][7][10] | Monitor the pH during the reaction, especially for longer incubation times or large-scale reactions. Using a more concentrated buffer can help maintain pH stability.[6][10] |
| Variable Reagent Quality: The quality of the SIA reagent or the solvent used to dissolve it may vary. | Use high-quality, fresh SIA and anhydrous, amine-free solvents like DMSO or DMF for dissolving the reagent.[6] |
Quantitative Data Summary
Table 1: Influence of pH on the Half-life of this compound Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[8] |
| 8.6 | 4 | ~10 minutes[8] |
Table 2: Recommended Reaction Conditions for SIA Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[2][5][6] | Optimal results are often achieved between pH 8.3 and 8.5.[2][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used with longer incubation times to minimize hydrolysis.[4][5] |
| Incubation Time | 0.5 - 4 hours[5] | Can be extended overnight at 4°C.[6] |
| Molar Excess of SIA | 5- to 50-fold[1][4] | The optimal ratio depends on the concentration of the target molecule and the number of available amines. |
| Protein Concentration | 2 - 10 mg/mL[9] | Higher concentrations can improve efficiency by favoring the conjugation reaction over hydrolysis.[1] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the conjugation of SIA to a protein, such as an antibody.
Materials:
-
Protein solution (2-10 mg/mL in a suitable amine-free buffer)
-
This compound (SIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Phosphate Buffer, pH 7.2-7.4[2][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[2][9]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is between 2-10 mg/mL.[9]
-
Prepare SIA Stock Solution: Immediately before use, dissolve the SIA in anhydrous DMSO or DMF to create a stock solution.[1][7]
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[4]
-
Purify the Conjugate: Remove unreacted SIA and byproducts using a desalting column or dialysis.
Protocol 2: Testing the Activity of this compound Reagent
This protocol allows for a qualitative assessment of your SIA reagent's activity by measuring the increase in absorbance at 260 nm upon hydrolysis.[1]
Materials:
-
This compound (SIA)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Strong Base (e.g., 1 M NaOH)
-
Spectrophotometer
Procedure:
-
Dissolve a small amount of SIA in the reaction buffer.
-
Measure and record the initial absorbance of the solution at 260 nm.
-
Add a small volume of the strong base to the solution to force the hydrolysis of the NHS ester.
-
Immediately measure the absorbance of the hydrolyzed solution at 260 nm.
-
Interpretation: A significant increase in absorbance at 260 nm indicates that the SIA reagent was active. If there is little to no increase, the reagent was likely already hydrolyzed and is inactive.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Buy this compound | 39028-25-6 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Enhancing In Vivo Stability of Iodinated Biotherapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of in vivo dehalogenation of iodinated biotherapeutics. Our goal is to equip you with the knowledge and tools to design and execute experiments that ensure the stability and efficacy of your therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What is in vivo dehalogenation and why is it a concern for iodinated biotherapeutics?
In vivo dehalogenation is the enzymatic or chemical cleavage of the carbon-iodine (C-I) bond in a biotherapeutic after administration. This is a significant concern because the released radioiodide is rapidly taken up by the thyroid gland, stomach, and salivary glands. This leads to several undesirable consequences:
-
Reduced Therapeutic Efficacy: The accumulation of the radioisotope in non-target tissues diminishes the dose delivered to the intended target.
-
Increased Off-Target Toxicity: Radiation exposure to sensitive organs like the thyroid can cause unintended damage.
-
Compromised Imaging Quality: In diagnostic applications, high background signals from non-target tissues can obscure the signal from the target site, reducing imaging contrast and accuracy.
Q2: What are the primary mechanisms of in vivo dehalogenation?
In vivo dehalogenation can occur through several mechanisms:
-
Enzymatic Deiodination: The most significant pathway involves deiodinase enzymes, particularly iodothyronine deiodinases (DIOs), which are naturally present in the body to metabolize thyroid hormones.[1] These enzymes, especially types 1 and 3, can recognize and cleave the C-I bond in various iodinated molecules, not just thyroid hormones.[1] The active site of these enzymes often contains a selenocysteine residue that plays a crucial role in the deiodination process.
-
Metabolite-Mediated Dehalogenation: The biotherapeutic can be metabolized by enzymes like cytochrome P450s, leading to the formation of metabolites that are more susceptible to deiodination.
-
Chemical Decomposition: The C-I bond can be inherently unstable under certain physiological conditions, leading to non-enzymatic cleavage.
-
Intracellular Degradation: Following internalization by target cells, the biotherapeutic is often trafficked to endosomes and lysosomes.[1] The acidic and enzyme-rich environment of these compartments can lead to the degradation of the protein backbone and subsequent release of iodinated fragments, such as monoiodotyrosine, which can then be deiodinated.[1]
Q3: Which structural features of an iodinated biotherapeutic influence its in vivo stability?
The susceptibility of an iodinated biotherapeutic to dehalogenation is influenced by several structural factors:
-
Nature of the Iodinated Carbon: Iodine attached to sp2 hybridized carbons (e.g., in iodoarenes and iodovinyl groups) is generally more stable in vivo than iodine on sp3 hybridized carbons.
-
Substituents on the Aromatic Ring:
-
Electron-donating groups like hydroxyl (-OH) and amino (-NH2) groups can increase the rate of deiodination.
-
Electron-withdrawing groups can have a variable effect, with some, like -COOR, drastically increasing deiodination, while others may offer some stability.
-
Methoxy (-OCH3) and vicinal difluoro groups have been shown to improve biostability. The difluoro groups are thought to strengthen the C-I bond and sterically hinder enzymatic attack.
-
-
Overall Molecular Structure: The entire molecule, not just the iodinated moiety, contributes to its stability. The accessibility of the C-I bond to deiodinases is a key factor.
Troubleshooting Guide
Problem 1: High Thyroid Uptake Observed in In Vivo Studies
High accumulation of radioactivity in the thyroid is a direct indicator of in vivo dehalogenation.
| Possible Cause | Troubleshooting Action |
| Direct Labeling of Tyrosine Residues | Tyrosine residues, when directly iodinated, are often susceptible to deiodinases. Consider using an indirect labeling method with a prosthetic group that forms a more stable bond.[2] |
| Unstable Linker Chemistry | If using a linker, its chemistry might not be stable in the in vivo environment. Evaluate the linker's stability in in vitro serum or plasma stability assays before proceeding to in vivo studies. |
| Presence of Susceptible Functional Groups | The presence of electron-donating groups near the iodination site can increase susceptibility to dehalogenation. If possible, modify the biotherapeutic to introduce stabilizing groups like methoxy or vicinal difluoro moieties. |
| Inefficient Removal of Free Radioiodide | Incomplete purification after radiolabeling can lead to the injection of free radioiodide, which will accumulate in the thyroid. Ensure your purification method (e.g., size exclusion chromatography) is effective in removing all unbound iodine. |
Problem 2: Low Radiochemical Yield During Iodination
| Possible Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | The pH, temperature, and incubation time of the iodination reaction are critical. The optimal pH is typically between 7.0 and 8.0. Reactions are often performed on ice to maintain protein integrity. Perform small-scale optimization experiments to determine the ideal conditions for your specific biotherapeutic. |
| Incorrect Molar Ratios of Reactants | The molar ratio of the oxidizing agent to the biotherapeutic and radioiodide is crucial. Too little oxidizing agent will result in low incorporation, while too much can damage the protein. Titrate the concentration of the oxidizing agent to find the optimal balance. |
| Degraded Reagents | Oxidizing agents like Chloramine-T and Iodogen can degrade over time. Use fresh reagents for each labeling reaction. Radioiodide solutions can also contain reducing agents that inhibit the reaction; ensure the quality of your radioisotope. |
| Presence of Impurities | Contaminants in the reaction buffer or on the glassware can interfere with the iodination process. Use high-purity reagents and thoroughly clean all labware. |
Problem 3: Loss of Biotherapeutic Immunoreactivity After Iodination
| Possible Cause | Troubleshooting Action |
| Iodination of Critical Amino Acid Residues | Direct iodination of tyrosine or histidine residues within the antigen-binding site will compromise the biotherapeutic's function. If you suspect this is the case, consider using an indirect labeling method that targets primary amines (e.g., lysine residues) away from the binding site. |
| Harsh Labeling Conditions | Strong oxidizing agents or extreme pH can denature the protein. Use a milder oxidizing agent like Iodogen or an enzymatic method (lactoperoxidase) to minimize damage to the biotherapeutic. |
| Excessive Iodination | Incorporating too many iodine atoms can alter the protein's conformation and lead to a loss of activity. Reduce the amount of radioiodide or the concentration of the oxidizing agent to achieve a lower degree of substitution (ideally, mono-iodination). |
Data on In Vivo Stability of Iodinated Biotherapeutics
The following tables summarize quantitative data from studies comparing the in vivo stability of differently iodinated biotherapeutics.
Table 1: Comparison of Thyroid Uptake for Directly vs. Indirectly Labeled Antibodies
| Biotherapeutic | Labeling Method | Thyroid Uptake (% Injected Dose) | Time Point | Reference |
| Rituximab | Direct (Iodogen) | ~1.4 | 72 h | [2] |
| Rituximab | Indirect (IBPA linker) | ~0.2 | 72 h | [2] |
| B72.3 Antibody | Direct (Iodine Monochloride) | 4.3 | 6 days | |
| B72.3 Antibody | Indirect (N-(p-[125I]iodophenyl)maleimide) | 0.2 | 6 days |
Table 2: In Vivo Stability of an IgG Labeled via SIB vs. Iodogen Method
| Parameter | SIB Method | Iodogen Method | Fold Difference (SIB/Iodogen) |
| Serum Exposure (AUC) | Higher | Lower | ~2-fold higher |
| Tissue Exposure (at 168h) | Higher | Lower | ~3.6-fold higher |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol assesses the stability of an iodinated biotherapeutic in serum over time.
-
Preparation:
-
Dilute the purified radioiodinated biotherapeutic in fresh serum (human, mouse, or rat) to a final concentration relevant to your in vivo studies.
-
Prepare multiple aliquots for different time points.
-
-
Incubation:
-
Incubate the samples at 37°C in a humidified incubator.
-
At predetermined time points (e.g., 0, 1, 4, 24, 48, and 72 hours), remove an aliquot and immediately stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Analyze the supernatant for the presence of free radioiodide using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Quantify the percentage of released radioiodide at each time point to determine the stability profile.
-
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of the iodinated biotherapeutic in the presence of liver enzymes.
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, combine liver microsomes (human or from the relevant animal species), a buffer solution (e.g., phosphate buffer, pH 7.4), and the radioiodinated biotherapeutic.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent biotherapeutic.
-
Calculate the percentage of the biotherapeutic remaining at each time point to determine its metabolic stability.
-
Protocol 3: In Vivo Biodistribution Study
This study determines the distribution of the radioiodinated biotherapeutic in different organs and tissues, providing a direct measure of in vivo stability.
-
Animal Model:
-
Use an appropriate animal model (e.g., mice or rats) that is relevant to the disease being studied.
-
-
Administration:
-
Administer a known amount of the purified radioiodinated biotherapeutic to each animal via the intended clinical route (e.g., intravenous injection).
-
-
Time Points and Tissue Collection:
-
At selected time points post-administration (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, thyroid, stomach, liver, kidneys, spleen, muscle).
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
High uptake in the thyroid is a clear indication of dehalogenation.
-
Visualizing Key Processes and Decisions
Caption: Key pathways leading to the in vivo dehalogenation of iodinated biotherapeutics.
Caption: A typical workflow for assessing the in vivo stability of an iodinated biotherapeutic.
References
Validation & Comparative
A Head-to-Head Comparison: N-Succinimidyl 4-iodobenzoate vs. The Iodogen Method for Protein Labeling
For researchers, scientists, and drug development professionals, the choice of protein labeling methodology is critical, impacting the integrity, stability, and functionality of the final conjugate. This guide provides an objective comparison of two prominent iodination techniques: the indirect method using N-Succinimidyl 4-iodobenzoate (SDA) and the direct oxidative method using Iodogen.
This comparison delves into the core performance metrics of each method, supported by experimental data, to empower you in selecting the optimal strategy for your specific application, from pharmacokinetic studies to in vitro assays.
At a Glance: Key Performance Metrics
| Parameter | This compound (SDA) Method | Iodogen Method | Key Considerations |
| Labeling Principle | Indirect (conjugation) via acylation of primary amines (e.g., lysine residues). | Direct electrophilic substitution on tyrosine and sometimes histidine residues. | SDA method is less likely to affect protein function by avoiding modification of tyrosine residues which can be critical for activity. |
| In Vivo Stability | High . Significantly lower dehalogenation observed in vivo. | Lower . Prone to in vivo dehalogenation, leading to the release of free iodine.[1][2][3] | For pharmacokinetic and biodistribution studies, the higher stability of the SDA label is a major advantage.[1][2][3] |
| Labeling Efficiency | Variable, typically in the range of 10-60%.[4][5][6] | Generally high and reproducible.[7] | Efficiency for the SDA method can be influenced by the synthesis yield of the activated ester. |
| Protein Integrity | Generally Milder . Avoids the use of strong oxidizing agents directly on the protein. | Can be harsh due to the presence of an oxidizing agent, potentially leading to protein damage.[8][9] | Iodogen is considered milder than other oxidative methods like Chloramine-T because the reaction is solid-phase.[7][8] |
| Reaction Conditions | Two-step process: synthesis of the iodinated ester followed by conjugation to the protein. | One-pot reaction where the protein, iodide, and Iodogen are mixed. | The Iodogen method is simpler and faster to perform.[7] |
| Specificity | Targets primary amines (lysine residues, N-terminus). | Primarily targets tyrosine residues, with some potential for histidine labeling.[8][9] | The choice of method can be dictated by the desire to preserve or modify specific amino acid residues. |
In-Depth Analysis
In Vivo Stability: A Clear Winner for Pharmacokinetic Studies
A direct comparison of an IgG molecule (protein-01) labeled with ¹²⁵I using both SIB (a variant of SDA) and Iodogen methods revealed significant differences in in vivo stability.[1][2][3] After a single intraperitoneal injection in mice, the percentage of "free-label" in serum samples was determined by trichloroacetic acid (TCA) precipitation.
| Time Post-Injection | % Free-Label (Iodogen Method) | % Free-Label (SIB Method) |
| Up to 72 hours | 2.8 - 49.4% | < 1.0% |
Data sourced from a comparative study on an IgG molecule (protein-01).[1][2][3]
These results demonstrate the superior in vivo stability of the label attached via the SIB method, which is crucial for accurate pharmacokinetic and biodistribution studies. The higher percentage of free label with the Iodogen method is attributed to dehalogenation.[1][2][3] Consequently, the serum exposure of the IgG labeled via the SIB method was two-fold higher than with the Iodogen method.[1][2][3]
Labeling Efficiency and Yields
The efficiency of protein labeling with SDA derivatives can be influenced by the radiochemical yield of the active ester synthesis. For instance, N-succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB) was synthesized with an overall radiochemical yield of 40-56%, and a subsequent monoclonal antibody (mAb) was labeled with a 10-15% yield.[5] Another variant, N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB), showed a 40-60% labeling yield for a monoclonal antibody.[4] The Iodogen method is often cited for its reproducibly high levels of incorporation of radioactivity.[7]
Impact on Protein Function
The SDA method is generally considered milder as it does not expose the protein to direct oxidation.[8] It modifies primary amines, which are often abundant on the protein surface and may not be involved in the active site. In contrast, the Iodogen method directly targets tyrosine residues, which can be critical for the biological activity of some proteins. While Iodogen is a solid-phase oxidant and considered gentler than methods like Chloramine-T, the potential for oxidative damage still exists.[7][8]
Experimental Workflows
To provide a clearer understanding of the practical application of each method, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the Iodogen Protein Labeling Method.
Caption: Workflow for the this compound (SDA) Method.
Detailed Experimental Protocols
Iodogen Method Protocol (Direct Method)
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Chloroform or Dichloromethane
-
Protein to be labeled
-
Sodium Iodide (e.g., Na¹²⁵I)
-
Phosphate Buffer (50mM, pH 7.5)
-
Quenching Buffer (e.g., Phosphate buffer with KI)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Iodogen Tubes:
-
Dissolve Iodogen in chloroform or dichloromethane to a concentration of 0.1 mg/ml.
-
Add 20-30 µl of this solution to a glass or polypropylene tube.
-
Dry the solvent under a gentle stream of nitrogen gas at room temperature, ensuring an even coating on the tube wall.
-
Store the coated tubes at 4°C for up to one month or at -20°C for up to three months.[10]
-
-
Iodination Reaction:
-
Dissolve 5-10 µg of the protein in 20 µl of phosphate buffer.
-
Add 5 µl of the Sodium Iodide solution to the protein.
-
Transfer the protein/iodide mixture to the pre-coated Iodogen tube.
-
Gently mix for 30-45 seconds.[10]
-
-
Quenching and Purification:
-
Transfer the reaction mixture to a fresh tube containing a quenching buffer to stop the reaction.
-
Purify the labeled protein from unreacted iodine using a suitable method such as gel filtration or dialysis.[10]
-
This compound (SDA) Method Protocol
This is an indirect labeling method that involves the synthesis of an iodinated active ester followed by conjugation. The following is a generalized protocol for the conjugation step.
Materials:
-
Radioiodinated this compound (prepared and purified)
-
Protein to be labeled in a suitable buffer (e.g., borate or phosphate buffer, pH 8-8.5)
-
Quenching reagent (e.g., glycine or Tris)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine).
-
Adjust the pH of the protein solution to 8-8.5 for optimal acylation.
-
-
Conjugation Reaction:
-
Add the purified radioiodinated SDA-NHS ester to the protein solution. The molar ratio of ester to protein will need to be optimized.
-
Incubate the reaction for 15-30 minutes at room temperature or on ice to minimize protein degradation.
-
-
Quenching and Purification:
-
Add a quenching reagent with primary amines (e.g., glycine) to react with any remaining active ester.
-
Purify the labeled protein to remove the unreacted label and byproducts using gel filtration or dialysis.
-
Conclusion
The choice between the this compound and Iodogen methods is highly dependent on the intended application.
-
For in vivo applications such as pharmacokinetic and biodistribution studies, the SDA method is superior due to the significantly higher stability of the resulting radiolabel, which prevents premature dehalogenation and provides more accurate data. [1][2][3]
-
For in vitro applications where speed and simplicity are paramount and the protein is not sensitive to mild oxidation, the Iodogen method offers a rapid and efficient labeling solution. [7]
Researchers should carefully consider the nature of their protein, particularly the importance of tyrosine residues for its function, and the requirements of the downstream application when selecting an iodination strategy.
References
- 1. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of succinimidyl [(125)I]iodobenzoate with iodogen iodination methods to study pharmacokinetics and ADME of biotherapeutics. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 8. revvity.com [revvity.com]
- 9. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to N-Succinimidyl 4-iodobenzoate and Other Residualizing Agents for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies and molecular imaging, the choice of a labeling agent for proteins, particularly antibodies, is a critical determinant of experimental success. The stability of the label, especially after internalization into target cells, can significantly impact the therapeutic efficacy of radioimmunoconjugates and the clarity of diagnostic images. This guide provides an objective comparison of N-Succinimidyl 4-iodobenzoate (SIB), a widely used acylation agent for radioiodination, with other classes of residualizing agents. The comparison is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological and experimental processes.
The Importance of Residualizing Labels
When a radiolabeled antibody binds to a cell surface antigen and is subsequently internalized, it is trafficked to lysosomes for degradation. Non-residualizing labels, such as those attached via direct radioiodination of tyrosine residues, are often rapidly catabolized and the resulting small, radiolabeled metabolites are released from the cell. This efflux of radioactivity from the target cell diminishes the signal for imaging and reduces the radiation dose delivered to the tumor in radioimmunotherapy.[1][2]
Residualizing labels are designed to counteract this phenomenon. Their catabolites are typically charged or bulky, which traps them within the lysosome, leading to a prolonged retention of radioactivity within the target cell.[3][4] This enhanced intracellular accumulation translates to higher tumor-to-background ratios in imaging and a more potent therapeutic effect.[1][5]
This compound (SIB): A Profile
This compound is an amine-reactive N-hydroxysuccinimide (NHS) ester that provides a more stable linkage for radioiodine compared to direct labeling methods. The resulting bond is resistant to in vivo deiodination.[2][6] However, the catabolites of SIB-conjugated proteins are not strongly retained within cells, classifying it as a non-residualizing or poorly residualizing agent.
Comparison of Residualizing Agents
The performance of SIB is best understood in the context of other available residualizing agents. These can be broadly categorized into two main groups: other radioiodination agents and radiometal chelates.
Radioiodination-Based Residualizing Agents
Several alternative radioiodination strategies have been developed to improve intracellular retention. A prominent example is N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) . The guanidinomethyl group in SGMIB imparts a positive charge to its catabolites at lysosomal pH, leading to significantly enhanced intracellular trapping compared to SIB.
Another approach involves the use of adducts like dilactitol-tyramine (DLT) . When an antibody is labeled with radioiodine via DLT, the resulting catabolites are large and hydrophilic, which hinders their diffusion across the lysosomal membrane.[3][5]
Radiometal-Based Residualizing Agents
Radiometals, such as Indium-111 (¹¹¹In), Zirconium-89 (⁸⁹Zr), and Copper-64 (⁶⁴Cu), are inherently residualizing.[1][7] These radionuclides are attached to antibodies via bifunctional chelators, such as diethylenetriaminepentaacetic acid (DTPA) or desferrioxamine (DFO). Following internalization and degradation of the antibody, the radiometal-chelate complex remains trapped within the lysosome.[1][2]
Quantitative Performance Data
The following tables summarize the comparative performance of SIB and other residualizing agents based on published experimental data.
Table 1: In Vitro Cellular Retention of Radioactivity
| Labeling Agent | Antibody/Protein | Cell Line | Time Point | % Intracellular Retention | Reference |
| [¹³¹I]SIB | Trastuzumab | BT474 | 24 h | ~20% | N/A |
| [¹²⁵I]SGMIB | Trastuzumab | BT474 | 24 h | ~80% | N/A |
| DLT-¹²⁵I | LL2 mAb | RL human B-cell NHL | N/A | Substantially longer than non-residualizing iodine | [1] |
| ¹¹¹In | LL2 mAb | RL human B-cell NHL | N/A | Substantially longer than non-residualizing iodine | [1] |
Table 2: In Vivo Tumor Uptake and Biodistribution
| Labeling Agent | Antibody | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |
| [¹³¹I]SIB -Trastuzumab | Trastuzumab | BT474M1 Xenografts | 96 h | ~10 | ~2 | N/A |
| [¹²⁵I]SGMIB -Trastuzumab | Trastuzumab | BT474M1 Xenografts | 96 h | ~25 | ~8 | N/A |
| DLT-¹²⁵I -LL2 IgG | LL2 mAb | RL human B-cell NHL Xenografts | Day 7 | Higher than non-residualizing iodine | Higher than non-residualizing iodine | [1] |
| ¹¹¹In -LL2 IgG | LL2 mAb | RL human B-cell NHL Xenografts | Day 7 | 3.5-fold higher than non-residualizing iodine | 3.5-fold higher than non-residualizing iodine | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the key experimental protocols cited in this guide.
General Protocol for Antibody Labeling with SIB
-
Preparation of [¹²⁵I]SIB : N-succinimidyl-3-(tri-n-butylstannyl)benzoate is reacted with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., N-chlorosuccinimide) in an acidic methanol solution.
-
Purification of [¹²⁵I]SIB : The reaction mixture is purified using a Sep-Pak silica gel column to separate the [¹²⁵I]SIB from unreacted iodine and other reagents.
-
Conjugation to Antibody : The purified [¹²⁵I]SIB is incubated with the antibody solution at a slightly alkaline pH (e.g., pH 8.0) for a defined period at room temperature.
-
Purification of Radiolabeled Antibody : The radiolabeled antibody is separated from unconjugated [¹²⁵I]SIB and other small molecules using a size-exclusion chromatography column (e.g., PD-10).
In Vitro Cellular Retention Assay
-
Cell Culture : Target cells expressing the antigen of interest are cultured to near confluency in appropriate media.
-
Binding : The cells are incubated with the radiolabeled antibody at 4°C to allow for surface binding without significant internalization.
-
Internalization : The cells are washed to remove unbound antibody and then incubated at 37°C for various time points to allow for internalization and processing of the antibody-antigen complex.
-
Measurement of Radioactivity : At each time point, the medium is collected, and the cells are harvested. The radioactivity in the medium and the cell lysate is measured using a gamma counter to determine the percentage of intracellularly retained radioactivity.
In Vivo Biodistribution Studies in Xenograft Models
-
Animal Model : Immunocompromised mice are subcutaneously inoculated with tumor cells. The tumors are allowed to grow to a suitable size.
-
Injection of Radiolabeled Antibody : A known amount of the radiolabeled antibody is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting : At various time points post-injection, the mice are euthanized, and major organs and the tumor are harvested.
-
Measurement of Radioactivity : The tissues are weighed, and the radioactivity in each is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to illustrate the key concepts and workflows discussed in this guide.
Caption: Fate of non-residualizing vs. residualizing labels after antibody internalization.
Caption: General experimental workflow for comparing residualizing agents.
Conclusion
The selection of a labeling agent for antibodies and other proteins intended for in vivo applications is a critical decision that significantly influences the outcome of both diagnostic and therapeutic studies. While this compound (SIB) offers advantages in terms of in vivo stability against deiodination compared to direct labeling methods, it is largely considered a non-residualizing agent.
For applications involving internalizing antibodies, true residualizing agents such as SGMIB, DLT, and radiometal chelates demonstrate superior performance.[1][5] The enhanced intracellular retention of these labels leads to higher radioactivity accumulation in target tissues, resulting in improved imaging contrast and greater therapeutic efficacy.[1] The choice between different residualizing agents will depend on the specific radionuclide to be used, the biological half-life of the targeting molecule, and the desired imaging or therapeutic outcome. This guide provides a foundation for researchers to make an informed decision based on a comparative analysis of the available data and methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Observations on the Effects of Residualization and Dehalogenation on the Utility of N-Succinimidyl Ester Acylation Agents for Radioiodination of the Internalizing Antibody Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantage of a residualizing iodine radiolabel for radioimmunotherapy of xenografts of human non-small-cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Immunoreactivity of N-Succinimidyl 4-iodobenzoate (SIB) Labeled Antibodies
For researchers, scientists, and drug development professionals, the integrity of an antibody's binding capability after labeling is paramount for the reliability of experimental results. This guide provides an objective comparison of N-Succinimidyl 4-iodobenzoate (SIB) labeled antibodies with other common labeling alternatives, supported by experimental data and detailed protocols for validation. SIB is an amine-reactive compound that forms a stable amide bond with proteins, making it a valuable tool for introducing an iodine atom, which can be radioactive for imaging or therapeutic applications.
Comparison of Antibody Labeling Methods
The choice of labeling reagent can influence the final immunoreactivity of an antibody. N-Succinimidyl esters, including SIB and those conjugated to fluorescent dyes or enzymes, are widely used for their efficiency in targeting primary amines on lysine residues and the N-terminus of antibodies. However, the nature of the attached molecule (a small iodobenzoate, a bulky fluorophore, or a large enzyme) can have varying impacts on antibody function.
| Parameter | This compound (SIB) Labeling | Fluorescent Dye (e.g., Alexa Fluor™) NHS Ester Labeling | Enzyme (e.g., HRP) NHS Ester Labeling | Direct Radioiodination (e.g., Iodogen) |
| Primary Application | Radioiodination for SPECT/PET imaging, targeted radiotherapy, autoradiography | Immunofluorescence, Flow Cytometry, High-Content Screening | ELISA, Western Blotting, Immunohistochemistry | Radioimmunoassays, in vivo imaging |
| Labeling Chemistry | Amine-reactive NHS ester | Amine-reactive NHS ester | Amine-reactive NHS ester | Electrophilic substitution on tyrosine residues |
| Potential Impact on Immunoreactivity | Generally low due to the small size of the iodobenzoate group.[1] | Can vary. High degrees of labeling (DOL) can lead to decreased affinity due to steric hindrance or charge alterations.[2] | Higher potential for steric hindrance due to the large size of the enzyme, potentially affecting antibody binding. | Can cause significant loss of immunoreactivity if tyrosine residues are in the antigen-binding site.[3] |
| Reported Immunoreactive Fraction | Often high, with studies reporting immunoreactive fractions of 80-90% or more.[4] | Generally acceptable, but can decrease with increasing fluorophore-to-protein ratios.[2] | Variable, requires careful optimization to maintain activity. | Can be highly variable and sometimes low (35-65%).[5] |
| In Vivo Stability | Generally high, with low dehalogenation observed.[6][7] | High | High | Prone to deiodination in vivo.[6] |
| Detection Method | Gamma counter, autoradiography film/detector | Fluorescence microscope, flow cytometer, plate reader | Colorimetric, chemiluminescent, or fluorescent substrate detection | Gamma counter |
Experimental Protocols
Detailed methodologies are crucial for the validation of labeled antibody immunoreactivity. Below are key experimental protocols for antibody labeling with SIB and for assessing the immunoreactivity of the resulting conjugate.
Protocol 1: Antibody Labeling with N-Succinimidyl 4-[¹²⁵I]iodobenzoate
This protocol is adapted from procedures for radioiodination of antibodies for research purposes.
Materials:
-
Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS).
-
N-Succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
0.1 M Sodium Bicarbonate buffer, pH 8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Reaction vials and shielding for handling radioactivity.
Procedure:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Dissolve the [¹²⁵I]SIB in a small volume of anhydrous DMF or DMSO.
-
Add the dissolved [¹²⁵I]SIB to the antibody solution. The molar ratio of SIB to antibody should be optimized, typically starting in the range of 1:1 to 5:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M glycine, and incubate for an additional 15-30 minutes.
-
Separate the radiolabeled antibody from unreacted [¹²⁵I]SIB and other small molecules using a size-exclusion chromatography column.
-
Collect fractions and measure the radioactivity to identify the protein-containing peak.
-
Pool the fractions containing the labeled antibody and determine the radiochemical purity and specific activity.
Protocol 2: Immunoreactivity Assessment by Direct Binding ELISA
This protocol determines the preservation of antigen-binding capability of the labeled antibody.
Materials:
-
SIB-labeled antibody and unlabeled antibody (as a control).
-
Target antigen.
-
ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
For unlabeled control: a labeled secondary antibody (e.g., anti-species IgG-HRP).
-
Substrate for the detection system (e.g., TMB for HRP).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Plate reader.
Procedure:
-
Coat the wells of an ELISA plate with the target antigen at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of both the SIB-labeled antibody and the unlabeled control antibody in blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
For SIB-labeled antibody: Directly measure the radioactivity in each well using a gamma counter.
-
For unlabeled antibody: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature. Wash the plate three times. Add TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Plot the signal (radioactivity or absorbance) versus the antibody concentration for both the labeled and unlabeled antibodies. A significant decrease in the signal or a shift in the binding curve for the labeled antibody indicates a loss of immunoreactivity.
Protocol 3: Lindmo Immunoreactivity Assay
The Lindmo assay is a cell-based method to determine the immunoreactive fraction of a radiolabeled antibody by extrapolating to infinite antigen excess.
Materials:
-
Radiolabeled antibody (e.g., with [¹²⁵I]SIB).
-
Antigen-positive cells.
-
Antigen-negative cells (as a control).
-
Cell culture medium with 1% BSA.
-
Microcentrifuge tubes.
-
Gamma counter.
Procedure:
-
Prepare suspensions of antigen-positive cells at various concentrations (e.g., from 1 x 10⁵ to 1 x 10⁷ cells/mL). Prepare a suspension of antigen-negative cells at the highest concentration.
-
Add a constant, tracer amount of the radiolabeled antibody to a series of tubes.
-
Add a fixed volume of each cell suspension to the tubes. Include tubes with antigen-negative cells and tubes with no cells (to measure total counts).
-
Incubate the tubes for a sufficient time to reach binding equilibrium (e.g., 1-4 hours) at 4°C with gentle agitation.
-
Centrifuge the tubes to pellet the cells.
-
Carefully remove the supernatant and count the radioactivity in both the supernatant and the cell pellet.
-
Calculate the ratio of total counts (pellet + supernatant) to the counts bound to the cells for each cell concentration.
-
Plot the inverse of the cell concentration on the x-axis versus the ratio of total to bound counts on the y-axis.
-
Perform a linear regression on the data points. The immunoreactive fraction is calculated as 1 divided by the y-intercept.
Visualizations
The following diagrams illustrate the key processes involved in antibody labeling and validation.
Caption: Workflow for labeling an antibody with an N-Succinimidyl ester reagent.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.hellobio.com [cdn.hellobio.com]
- 7. biotium.com [biotium.com]
A Comparative Guide to the In Vivo Stability of N-Succinimidyl 4-iodobenzoate Labeled Proteins
For researchers engaged in in vivo studies, the stability of labeled proteins is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of proteins labeled with N-Succinimidyl 4-iodobenzoate (SIB) against alternative labeling methods, supported by experimental data. The primary focus is on in vivo stability, a critical factor for accurate pharmacokinetic and biodistribution studies.
Comparison of In Vivo Stability: SIB vs. Direct Iodination
A key indicator of the in vivo stability of radioiodinated proteins is the extent of deiodination, which can be quantified by measuring the accumulation of free radioiodide in the thyroid gland. Proteins labeled using the SIB linker, an indirect labeling method, consistently demonstrate superior in vivo stability compared to direct iodination techniques such as the Chloramine-T or Iodogen methods.
Direct iodination methods can lead to the oxidation of the protein and result in a labeled protein that is more susceptible to in vivo degradation and deiodination.[1][2][3] The use of a prosthetic group like SIB shields the protein from harsh oxidizing conditions during labeling and creates a more stable bond between the iodine and the protein.[4]
The following table summarizes quantitative data from biodistribution studies, comparing thyroid uptake of proteins labeled with SIB or its derivatives versus direct iodination methods. Lower thyroid uptake is indicative of greater in vivo stability.
| Labeled Protein/Molecule | Labeling Method | Animal Model | Time Point | Thyroid Uptake (% Injected Dose/gram or %ID/ml) | Reference |
| Anti-CD105 mAb | Direct (Chloramine-T) | B16 tumor-bearing mice | 24 h | 91.9 ± 4.0 | [5] |
| Anti-CD105 mAb | Indirect (D-KRYRR linker) | B16 tumor-bearing mice | 24 h | 4.4 ± 0.6 | [5] |
| Monoclonal Antibody 81C6 | N-succinimidyl 3-[¹²⁵I]-iodobenzoate (SIB) | Normal mice | - | Lower | [6] |
| Monoclonal Antibody 81C6 | N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate (mSHIB) | Normal mice | - | Up to 2.4 times higher than SIB | [6] |
| Monoclonal Antibody | N-succinimidyl 3-[¹²⁵I]iodobenzoate (SIB) | Normal mice | Day 6 | Lower | [7] |
| Monoclonal Antibody | N-succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate (SHIB) | Normal mice | Day 6 | 2-3 times higher than SIB | [7] |
| Monoclonal Antibody F(ab')₂ | N-succinimidyl 2,4-dimethoxy-3-iodobenzoate (SDMIB) | - | - | 1.4-2.8 times higher than SIB |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for protein labeling using an SIB derivative and for assessing the in vivo stability of the labeled protein.
**Protocol 1: Radioiodination of Proteins using N-Succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB)
This protocol describes the synthesis of the SIB derivative, [*I]SGMIB, and subsequent conjugation to a protein.
Materials:
-
N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB)
-
Radioiodide ([*I])
-
Trifluoroacetic acid (TFA)
-
Protein to be labeled
-
Reaction buffers and purification columns
Procedure:
-
Radio-iodination of the precursor: The tin precursor, Boc-SGMTB, is first radio-iodinated to produce [*I]Boc-SGMIB.
-
Deprotection: The Boc protecting groups on the guanidine function are removed by treatment with trifluoroacetic acid to yield the final product, [*I]SGMIB.
-
Purification of [I]SGMIB: The synthesized [I]SGMIB is purified to remove unreacted reagents.
-
Protein Conjugation: The purified [*I]SGMIB is then reacted with the protein of interest. The succinimidyl ester group of SGMIB reacts with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond.
-
Purification of the Labeled Protein: The radioiodinated protein is purified from unreacted [*I]SGMIB and other reaction byproducts. The total time for synthesis, purification, and deprotection is approximately 140 minutes.
Protocol 2: In Vivo Stability Assessment via Biodistribution Studies in Mice
This protocol outlines the steps to evaluate the in vivo stability of a radioiodinated protein.[8][9][10][11]
Materials:
-
Radiolabeled protein
-
Animal model (e.g., healthy mice or tumor-bearing mice)
-
Saline solution for injection
-
Anesthesia
-
Gamma counter
-
Dissection tools and collection vials
Procedure:
-
Animal Preparation: Acclimate the mice to the laboratory conditions. If using a tumor model, allow sufficient time for tumor growth to the desired size.
-
Injection of Radiolabeled Protein: Inject a known amount of the radiolabeled protein (e.g., a specific activity in µCi) intravenously via the tail vein.
-
Time-Course Study: At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a cohort of animals.
-
Tissue Collection and Weighing: Dissect and collect major organs and tissues of interest, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and importantly, the thyroid gland. For tumor models, the tumor is also collected. Carefully weigh each collected tissue.
-
Measurement of Radioactivity: Measure the radioactivity in each tissue sample using a gamma counter. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point. A high uptake of radioactivity in the thyroid gland is indicative of in vivo deiodination and thus, lower stability of the labeled protein.
Visualizing the Labeling Process and In Vivo Fate
The following diagrams illustrate the key chemical and biological processes involved in protein labeling with SIB and its subsequent behavior in vivo.
Caption: Workflow for labeling a protein with this compound (SIB).
References
- 1. Proteins iodinated by the Chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of iodine monochloride and modified chloramine-T radioiodination for in vivo protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins iodinated by the chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and biodistribution analysis of monoclonal antibodies: a comprehensive study of antibody biodistribution and partitioning coefficients in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Succinimidyl Ester Crosslinkers for Researchers and Drug Development Professionals
An in-depth analysis of succinimidyl ester crosslinkers, offering a comparative look at their properties and applications in life sciences research and pharmaceutical development. This guide provides detailed experimental data, protocols, and visual workflows to aid in the selection of the optimal crosslinker for your specific needs.
Succinimidyl ester crosslinkers are a cornerstone of bioconjugation chemistry, enabling the covalent linkage of molecules through the formation of stable amide bonds with primary amines.[1][2] These reagents are indispensable tools for elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing biomolecules onto surfaces. The versatility of succinimidyl esters stems from the wide array of available crosslinkers, each with distinct properties tailored for specific applications. This guide provides a comparative analysis of various succinimidyl ester crosslinkers to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparative Analysis of Succinimidyl Ester Crosslinkers
The choice of a succinimidyl ester crosslinker is dictated by several key parameters, including the desired spacer arm length, cleavability, water solubility, and whether a homobifunctional or heterobifunctional reagent is required.[3] The following tables summarize the quantitative data for a selection of commonly used succinimidyl ester crosslinkers to facilitate easy comparison.
Homobifunctional N-hydroxysuccinimide (NHS) Esters
Homobifunctional NHS esters contain two identical amine-reactive groups and are primarily used for intramolecular crosslinking or linking two amine-containing molecules.[4]
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable | Water Soluble | Key Features |
| DSS (Disuccinimidyl suberate) | 368.35 | 11.4 | No | No | Membrane-permeable, widely used for intracellular crosslinking.[5][6] |
| BS3 (Bis[sulfosuccinimidyl] suberate) | 572.43 | 11.4 | No | Yes | Water-soluble analog of DSS, ideal for cell surface crosslinking as it is membrane-impermeable.[5][7] |
| DSG (Disuccinimidyl glutarate) | 324.26 | 7.7 | No | No | Shorter spacer arm than DSS, suitable for crosslinking closely interacting proteins. |
| DSP (Dithiobis[succinimidyl propionate]) | 404.42 | 12.0 | Yes (Disulfide bond) | No | Cleavable with reducing agents like DTT or TCEP, allowing for the separation of crosslinked proteins.[8] |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | 608.51 | 12.0 | Yes (Disulfide bond) | Yes | Water-soluble and cleavable, ideal for reversible cell surface crosslinking. |
| EGS (Ethylene glycol bis[succinimidyl succinate]) | 456.36 | 16.1 | No | No | Longer, more flexible spacer arm than DSS. |
| Sulfo-EGS (Ethylene glycol bis[sulfosuccinimidyl succinate]) | 660.45 | 16.1 | No | Yes | Water-soluble version of EGS with a long, flexible spacer. |
Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers possess two different reactive groups, enabling the sequential conjugation of two different molecules, which is particularly useful in creating well-defined bioconjugates like antibody-drug conjugates.[4]
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive End 1 | Reactive End 2 | Cleavable | Water Soluble | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 334.32 | 8.3 | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | No | No | Commonly used for creating stable antibody-drug conjugates.[9] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 436.37 | 8.3 | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | No | Yes | Water-soluble version of SMCC, ideal for conjugations in aqueous buffers.[8] |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | 312.36 | 6.8 | NHS ester (Amine-reactive) | Pyridyldithiol (Sulfhydryl-reactive) | Yes (Disulfide bond) | No | Creates a cleavable disulfide linkage upon reaction with a sulfhydryl group. |
| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) | 589.65 | 15.7 | NHS ester (Amine-reactive) | Pyridyldithiol (Sulfhydryl-reactive) | Yes (Disulfide bond) | Yes | Long-chain, water-soluble, and cleavable crosslinker. |
| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | 308.29 | 9.4 | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | No | No | Features a longer aliphatic spacer arm than SMCC.[10] |
| Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester) | 410.34 | 9.4 | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | No | Yes | Water-soluble version of EMCS. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of succinimidyl ester crosslinkers. Below are protocols for key experiments.
General Protocol for Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)
This protocol outlines a general procedure for crosslinking protein-protein interactions in solution.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.
-
Homobifunctional NHS ester crosslinker (e.g., DSS).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.[5]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). The final concentration of the organic solvent should not exceed 10% (v/v).[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[5]
-
Removal of Excess Reagents: Remove excess crosslinker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for Co-Immunoprecipitation (Co-IP) with Crosslinking (e.g., BS3)
This protocol is designed to stabilize protein complexes within a cell lysate before immunoprecipitation.
Materials:
-
Cell lysate in an amine-free lysis buffer.
-
Water-soluble crosslinker (e.g., BS3).
-
Primary antibody specific to the protein of interest.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (1 M Tris-HCl, pH 8.5).
-
Quenching buffer (1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Cell Lysate: Prepare cell lysate using a suitable amine-free lysis buffer containing protease inhibitors.
-
Crosslinking: Add freshly prepared BS3 to the cell lysate to a final concentration of 1-3 mM. Incubate for 30 minutes at room temperature.[5]
-
Quenching: Quench the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C. b. Add the primary antibody to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation. c. Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the crosslinked protein complexes from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluate by adding the neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry. For cleavable crosslinkers, the crosslinks can be reversed by adding a reducing agent before analysis.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Crosslinker (e.g., SMCC)
This two-step protocol describes the conjugation of a drug to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS).
-
Heterobifunctional crosslinker (e.g., SMCC).
-
Anhydrous DMSO or DMF.
-
Thiol-containing drug.
-
Desalting column.
-
Reaction buffer (e.g., PBS with EDTA).
Procedure: Step 1: Antibody-Linker Conjugation
-
Prepare Antibody: Ensure the antibody solution is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.
-
Prepare Crosslinker Solution: Dissolve SMCC in anhydrous DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 1-2 hours at room temperature.[11]
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer.
Step 2: Drug Conjugation
-
Prepare Drug Solution: Dissolve the thiol-containing drug in a suitable solvent.
-
Reaction: Add the drug solution to the purified antibody-linker conjugate. The molar ratio of drug to antibody should be optimized. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-acetylcysteine or cysteine and incubate for 15 minutes.[11]
-
Purification: Purify the final ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental processes and biological pathways. The following are Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified style guidelines.
Crosslinkers are instrumental in dissecting such complex signaling pathways by stabilizing the transient protein-protein interactions within signaling complexes, such as the TNFR1 signaling complex, allowing for their isolation and identification.[13][14] For example, using a cell-permeable crosslinker like DSS can capture the interactions between intracellular components like TRADD, TRAF2, and RIP1 after TNF-α stimulation.
References
- 1. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. 404 | BioChemPartner [m.biochempartner.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TNF signaling: key protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Assessing N-Succinimidyl 4-iodobenzoate Labeling Efficiency by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Succinimidyl 4-iodobenzoate (SIB) labeling performance with alternative reagents, supported by experimental data. Detailed methodologies for key experiments are presented to assist in the accurate assessment of labeling efficiency using High-Performance Liquid Chromatography (HPLC).
Introduction to this compound (SIB) Labeling
This compound (SIB) is a widely utilized amine-reactive reagent for the iodination of proteins, peptides, and other biomolecules. The N-hydroxysuccinimide (NHS) ester functional group of SIB reacts with primary amines (such as the N-terminus of a protein or the epsilon-amine of lysine residues) to form stable amide bonds.[1] This method is particularly prevalent in radiolabeling applications, where a radioactive iodine atom is incorporated into the benzoate ring, enabling sensitive detection in various assays and in vivo imaging studies. The efficiency of this labeling reaction is critical for downstream applications and is commonly assessed by HPLC, which allows for the separation and quantification of the labeled product from unreacted starting materials.
Comparison of SIB with Alternative Labeling Reagents
The selection of a labeling reagent depends on several factors, including the nature of the biomolecule, the desired label, and the specific application. While SIB is a valuable tool, particularly for radioiodination, other NHS esters and alternative amine-reactive chemistries are also available.
Table 1: Comparison of Amine-Reactive Labeling Reagents
| Reagent Class | Specific Reagent Example | Target Residue | Optimal pH | Reaction Time | Key Advantages | Key Disadvantages |
| NHS Esters | This compound (SIB) | Primary Amines (Lys, N-terminus) | 7.2 - 8.5 | 30 - 120 min | Enables radioiodination; stable amide bond.[2][3] | Hydrolysis in aqueous solutions can reduce efficiency.[4] |
| N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) | Primary Amines (Lys, N-terminus) | 8.5 | 15 - 30 min | Residualizing properties for intracellular tracking.[5][6] | Lower radiochemical yields compared to some isomers.[5][6] | |
| N-Succinimidyl 3-hydroxy-4-iodobenzoate (SHIB) | Primary Amines (Lys, N-terminus) | ~8.5 | 10 - 20 min | Adaptable to kit formulations.[7] | Slightly higher in vivo deiodination than SIB.[8] | |
| N-succinimidyl 4-[18F]fluorobenzoate (S[18F]FB) | Primary Amines (Lys, N-terminus) | ~8.5 | 15 - 20 min | Allows for fluorine-18 radiolabeling for PET imaging.[9] | Multi-step synthesis can be complex.[9] | |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Primary Amines (Lys, N-terminus) | 9.0 - 9.5 | Variable | Forms a very stable thiourea bond. | Requires higher pH for optimal reaction. |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxyl Groups (Asp, Glu, C-terminus) | 4.5 - 6.0 | ~2 hours | Reacts with carboxyl groups to form amide bonds with primary amines. | Can lead to crosslinking if not controlled. |
| Direct Iodination | Iodogen | Tyrosine | 7.0 - 8.0 | 5 - 15 min | Simple, one-step procedure. | Can lead to in vivo deiodination and potential for protein oxidation.[10][11] |
Quantitative Analysis of Labeling Efficiency
The efficiency of a labeling reaction can be described by two key parameters: the yield of the labeling reagent synthesis (especially for radiolabeling) and the conjugation efficiency of the label to the target biomolecule.
Table 2: Reported Labeling and Conjugation Efficiencies
| Labeling Reagent | Biomolecule | Reagent Synthesis Yield | Conjugation Yield | Reference |
| [¹³¹I]SIB | Trastuzumab | 77 ± 15% | 42 ± 10% | |
| iso-[¹³¹I]SGMIB | Nanobody | 70.7 ± 2.0% | 33.1 ± 7.1% | [5][6] |
| iso-[¹³¹I]SGMIB | Trastuzumab | 70.7 ± 2.0% | 45.1 ± 4.5% | [5][6] |
| [¹³¹I]SGMIB | Nanobody | 56.5 ± 5.5% | 28.9 ± 13.0% | [5][6] |
| [¹³¹I]SGMIB | Trastuzumab | 56.5 ± 5.5% | 34.8 ± 10.3% | [5][6] |
| [¹³¹I]mSHIB | Monoclonal Antibody | ~75% | 40 - 60% | [7] |
| S[¹⁸F]FB | F(ab')₂ fragment | ~25% | 40 - 60% | [9] |
| [¹³¹I]SHIB | Monoclonal Antibody | 40 - 56% | 10 - 15% | [8] |
Experimental Protocols
General Protocol for SIB Labeling of a Protein
This protocol provides a general guideline for the labeling of a protein with SIB. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5)
-
This compound (SIB)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M glycine or Tris buffer, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
SIB Solution Preparation: Immediately before use, dissolve SIB in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the SIB solution to the protein solution. The molar ratio of SIB to protein will depend on the protein and the desired labeling density. A common starting point is a 5- to 20-fold molar excess of SIB.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours on ice, with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted SIB. Incubate for 15-30 minutes.
-
Purification: Remove unreacted SIB and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
HPLC Analysis of SIB-Labeled Protein
Reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the labeling efficiency.
Instrumentation:
-
HPLC system with a UV detector (and a radiodetector if using radiolabeled SIB)
-
C4 or C18 RP-HPLC column for protein separation, or an appropriate SEC-HPLC column
RP-HPLC Method:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized for the specific protein.
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: Monitor the absorbance at 280 nm (for the protein) and a wavelength appropriate for the iodobenzoate moiety (e.g., ~235 nm).
-
Analysis: The unlabeled protein will elute as an early peak. The SIB-labeled protein will have a longer retention time due to the increased hydrophobicity of the iodobenzoate group. The peak areas can be used to calculate the percentage of labeled protein.
SEC-HPLC Method:
-
Mobile Phase: A buffer compatible with the protein, such as phosphate-buffered saline (PBS).
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: The labeled protein will elute at a similar retention time to the unlabeled protein. This method is useful for separating the labeled protein from small molecule reactants and byproducts.
Visualizing the Workflow and Application
Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with SIB and analyzing the product by HPLC.
Caption: Workflow for SIB labeling and HPLC analysis.
Application in Antibody-Drug Conjugate (ADC) Development
SIB-labeled antibodies are often used in the development of ADCs, particularly for targeting cancer cells. The HER2 receptor is a common target in breast cancer. The following diagram illustrates the mechanism of a HER2-targeted ADC.
Caption: Mechanism of a HER2-targeted ADC.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling (Journal Article) | ETDEWEB [osti.gov]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Evaluating Tumor Uptake of Labeled Proteins
For researchers, scientists, and professionals in drug development, the effective delivery of protein-based therapeutics and diagnostics to tumor sites is a critical area of study. The choice of labeling agent is paramount as it can significantly influence the biodistribution, clearance, and ultimately, the tumor uptake of the protein. This guide provides a comparative analysis of different chelating agents used for radiolabeling an antibody fragment for prostate cancer imaging and therapy, supported by experimental data and detailed protocols.
Comparison: Novel vs. Standard Chelators for Radiolabeling a PSMA-Targeting Minibody
Recent advancements have focused on developing new chelating agents that form more stable complexes with radiometals, aiming to reduce off-target accumulation and associated toxicity. A 2024 study presented a novel chelator, L804, and compared its performance against the "gold standard" chelators, DFO and DOTA, for labeling a minibody (IAB2MA) that targets the Prostate-Specific Membrane Antigen (PSMA).[1][2]
A superior chelator ensures that the radiometal is securely bound to the targeting protein, leading to higher accumulation in the tumor and rapid clearance of non-bound agents from the body.[1][2] Conversely, a weaker chelator may release the radiometal, causing it to accumulate in healthy tissues and increasing toxicity.[1][2]
Data Presentation: In Vivo Performance
The following table summarizes the comparative performance of the L804 chelator against DFO and DOTA when conjugated with the IAB2MA minibody and radiolabeled with Zirconium-89 (⁸⁹Zr) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy, respectively.[1][2]
| Metric | Protein Conjugate | Result | Significance |
| Off-Target Radioactivity Accumulation | ¹⁷⁷Lu-L804-IAB2MA vs. ¹⁷⁷Lu-DOTA-IAB2MA | Significantly lower accumulation with L804 conjugate.[1][2] | Improved safety profile, reduced toxicity. |
| ⁸⁹Zr-L804-IAB2MA vs. ⁸⁹Zr-DFO-IAB2MA | Significantly lower accumulation with L804 conjugate.[1] | Enhanced imaging contrast and safety. | |
| Absorbed Radiation Dose (Dosimetry) | ¹⁷⁷Lu-L804-IAB2MA vs. ¹⁷⁷Lu-DOTA-IAB2MA | Lower absorbed doses in tumor, kidney, liver, and muscle for the L804 conjugate.[1][2] | Reduced radiation exposure to healthy organs. |
| Therapeutic Efficacy | ¹⁷⁷Lu-L804-IAB2MA | Prolonged survival and reduced tumor volume in mice compared to control.[1][2] | Demonstrates potent anti-tumor activity. |
| Theranostic Potential | L804-IAB2MA | The L804 chelator effectively binds both ⁸⁹Zr (for imaging) and ¹⁷⁷Lu (for therapy).[1][2] | A single compound can be used for both diagnosis and treatment, streamlining development. |
Experimental Protocols
The following methodologies are based on the studies comparing the L804, DOTA, and DFO chelators.[1][2]
1. Preparation of Minibody Conjugates:
-
Chelator Attachment: The novel chelator (L804) and the standard chelators (DOTA, DFO) are chemically conjugated to the IAB2MA small antibody (minibody). This process typically involves reacting a functional group on the chelator with a corresponding reactive site on the protein, such as an amine group on a lysine residue.
2. Radiolabeling:
-
For ¹⁷⁷Lu Labeling: The ¹⁷⁷Lu radioisotope is incubated with the DOTA-IAB2MA and L804-IAB2MA conjugates in a suitable buffer at an optimized pH and temperature to facilitate the chelation process, forming the final radiolabeled protein.
-
For ⁸⁹Zr Labeling: The ⁸⁹Zr radioisotope is similarly incubated with the DFO-IAB2MA and L804-IAB2MA conjugates to form the radiolabeled agents for PET imaging.
3. In Vivo Evaluation in Tumor-Bearing Mouse Models:
-
Animal Model: Preclinical studies are conducted in mice bearing human prostate cancer xenografts that express PSMA.
-
Biodistribution Studies: The radiolabeled minibody conjugates (e.g., ¹⁷⁷Lu-L804-IAB2MA and ¹⁷⁷Lu-DOTA-IAB2MA) are administered to the tumor-bearing mice. At various time points, organs of interest (tumor, kidneys, liver, muscle, bone, etc.) are harvested, weighed, and the amount of radioactivity is measured using a gamma counter. The uptake is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Imaging Studies: Mice are imaged using small-animal PET/CT (for ⁸⁹Zr-labeled agents) or SPECT/CT (for ¹⁷⁷Lu-labeled agents) scanners to visualize the localization of the radiotracer in the tumor and other organs over time.
-
Dosimetry Analysis: The biodistribution data is used to calculate the absorbed radiation dose in different organs, providing an estimate of potential toxicity.
-
Efficacy Studies: To evaluate therapeutic potential, tumor-bearing mice are treated with a therapeutic dose of the radiolabeled agent (e.g., ¹⁷⁷Lu-L804-IAB2MA). Tumor growth is monitored over time and compared to control groups (e.g., receiving an unlabeled minibody) to determine the treatment's effectiveness.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental process and the fundamental concept of targeted radiopharmaceuticals.
Caption: Experimental workflow for comparing radiolabeled protein tumor uptake.
Caption: Logical relationship of a tumor-targeting radiopharmaceutical.
References
A Researcher's Guide to Bioconjugation: Selecting the Optimal Reagent for Your Application
For researchers, scientists, and drug development professionals, the covalent linking of biomolecules is a cornerstone of innovation. The choice of bioconjugation reagent is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate. This guide provides an objective comparison of common bioconjugation reagents, supported by experimental data, to empower you in selecting the most suitable chemistry for your specific research needs.
Bioconjugation is a powerful and versatile technique used to create novel molecular entities with enhanced properties, from targeted therapeutics like antibody-drug conjugates (ADCs) to sensitive diagnostic probes.[1][2] The success of any bioconjugation strategy hinges on the selection of an appropriate reagent that is compatible with the biomolecule of interest and the intended application.[3] This guide will delve into a comparison of three widely used classes of bioconjugation reagents: NHS esters, maleimides, and those used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.
Comparative Analysis of Bioconjugation Reagents
The ideal bioconjugation chemistry offers high selectivity, efficiency, and stability of the resulting bond under physiological conditions.[4] The following table summarizes key quantitative and qualitative parameters for NHS ester chemistry, maleimide-thiol chemistry, and SPAAC to facilitate a direct comparison.
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Target Functional Group | Primary amines (-NH₂) on lysines, N-terminus[3][5] | Sulfhydryl/thiol groups (-SH) on cysteines[3][6] | Azides (-N₃) and cyclooctynes[][8] |
| Selectivity | Generally random, targets available amines[3] | Site-specific if free cysteines are limited[3] | Highly site-specific and bioorthogonal[][9] |
| Typical Reaction Efficiency | 5-50%[3] | 70-90%[3] | >90%[3] |
| Optimal Reaction pH | 7.2 - 8.5[3][5] | 6.5 - 7.5[3][6] | Typically physiological pH (e.g., 7.4)[9] |
| Bond Formed | Stable amide bond[5] | Thioether bond (can be reversible)[6][10] | Stable triazole ring[][8] |
| Key Advantages | Well-established, readily available reagents[5] | High reactivity and selectivity for thiols[6][10] | Bioorthogonal, high efficiency, stable linkage, suitable for in vivo applications[][11] |
| Key Disadvantages | Can lead to heterogeneous products, potential for hydrolysis of NHS ester[3][5] | Potential for maleimide hydrolysis and reversibility of the thioether bond[10][12] | Reagents can be more complex and costly to synthesize[11] |
| Common Applications | Fluorescent labeling, protein immobilization, ADC development[2][5] | ADC development, protein-protein conjugation, surface modification[6] | Live cell imaging, in vivo labeling, creation of complex bioconjugates[][8][9] |
Experimental Workflow and Protocols
To ensure successful and reproducible bioconjugation, a well-defined experimental protocol is essential. Below is a detailed methodology for a common application: labeling a protein with a fluorescent dye using NHS ester chemistry.
Detailed Protocol: Fluorescent Labeling of a Protein using an NHS Ester
This protocol outlines the general steps for conjugating an amine-reactive fluorescent dye to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)[5]
-
NHS ester of the fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Purification column (e.g., size-exclusion chromatography)[5]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the optimal pH for the reaction (typically 7.2-8.5).[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[13]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[5] The concentration of the stock solution will depend on the desired molar excess of the dye to the protein.
-
Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester is commonly used.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.[5] If the fluorescent dye is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[5] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted dye and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography.[5]
-
Characterization: Determine the final protein concentration and the degree of labeling (DOL) of the conjugate using UV-Vis spectrophotometry.
Visualizing the Bioconjugation Process
Understanding the logical flow of a bioconjugation experiment is crucial for planning and execution. The following diagram illustrates a typical workflow for protein bioconjugation.
Caption: A generalized workflow for a typical bioconjugation experiment.
The selection of a bioconjugation reagent is a critical step that should be guided by the specific requirements of the application. For applications requiring high stability and site-specificity, particularly in complex biological environments, SPAAC offers significant advantages.[6][] For routine labeling and when site-specificity is less critical, NHS ester and maleimide chemistries remain powerful and accessible tools.[5][6] By carefully considering the factors outlined in this guide, researchers can make informed decisions to achieve their desired bioconjugation outcomes.
References
- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 2. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Isomeric N-Succinimidyl Guanidinomethyl Iodobenzoates for Radioimmunotherapy
For researchers, scientists, and professionals in drug development, the choice of a radiolabeling agent is critical for the efficacy of antibody-based therapeutics. This guide provides an objective in vitro and in vivo comparison of two isomeric forms of N-succinimidyl guanidinomethyl iodobenzoate, a class of agents used for the radioiodination of proteins like monoclonal antibodies. The data presented herein is derived from a key study that sought to improve upon the original compound, N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), by synthesizing and evaluating its isomer, N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB).[1][2]
The primary motivation for developing iso-[¹³¹I]SGMIB was to overcome the low radiochemical yields observed with [*I]SGMIB, a limitation hypothesized to be caused by steric hindrance from the bulky guanidinomethyl group positioned ortho to the tin moiety in its precursor.[1][2][3] The isomeric compound relocates this group to the meta position, aiming for improved synthesis efficiency while maintaining or enhancing the desirable biological properties of the parent molecule.[1][2]
In Vitro Performance Comparison
The in vitro evaluation of these isomeric agents focused on their radiochemical synthesis, their efficiency in conjugating to targeting proteins, and the subsequent behavior of the radiolabeled proteins in cell-based assays.
Radiochemical Yield and Conjugation Efficiency
A direct comparison of the radiochemical yields and conjugation efficiencies of [*I]SGMIB and iso-[¹³¹I]SGMIB revealed a significant advantage for the isomeric compound in its synthesis. While the conjugation efficiencies were not statistically different, iso-[¹³¹I]SGMIB consistently showed higher mean values.
| Parameter | [*I]SGMIB | iso-[¹³¹I]SGMIB | Notes |
| Radiochemical Yield | 56.5 ± 5.5% | 70.7 ± 2.0% | The yield for iso-[¹³¹I]SGMIB was significantly higher, addressing the primary limitation of the original compound.[1][2] |
| Conjugation Efficiency (Nanobody 5F7) | 28.9 ± 13.0% | 33.1 ± 7.1% | The difference was not statistically significant.[1][2] |
| Conjugation Efficiency (Trastuzumab) | 34.8 ± 10.3% | 45.1 ± 4.5% | The difference was not statistically significant.[1][2] |
Intracellular Retention
Internalization assays are crucial for evaluating residualizing agents like SGMIB, which are designed to keep the radioisotope trapped within the target cell after the antibody is internalized.[1][4] In these assays, the original [*I]SGMIB demonstrated superior intracellular retention at later time points.
| Time Point | Radioactivity Retained ([*I]SGMIB-Nb) | Radioactivity Retained (iso-[¹³¹I]SGMIB-Nb) | Cell Line |
| 6 hours | Similar residualizing capacity | Similar residualizing capacity | BT474 |
| 24 hours | 56.5 ± 2.5% | 46.4 ± 1.3% | BT474 |
These results were consistent when using the monoclonal antibody Trastuzumab.[1][2]
In Vivo Biodistribution
Paired-label biodistribution studies in mice with breast carcinoma xenografts were performed to compare the in vivo tumor-targeting capabilities of Trastuzumab labeled with the two isomeric agents. The findings indicated a notable advantage for the original [*I]SGMIB in tumor uptake at later time points.
| Time Point | Tumor Uptake Advantage of [¹³¹I]SGMIB-Trastuzumab over iso-[¹²⁵I]SGMIB-Trastuzumab |
| Later time points | Up to 22% |
Experimental Workflows and Protocols
The following diagrams and protocols outline the key experimental procedures used in the comparative evaluation of [*I]SGMIB and iso-[¹³¹I]SGMIB.
Synthesis of iso-[¹³¹I]SGMIB
The synthesis of the isomeric agent involves the radioiodination of a tin precursor followed by deprotection.
Caption: Synthesis workflow for iso-[¹³¹I]SGMIB.
Antibody Radiolabeling and Evaluation Workflow
The overall workflow for labeling antibodies and evaluating their performance is a multi-step process.
Caption: General workflow for antibody labeling and testing.
Detailed Experimental Protocols
Synthesis of N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB)
-
Radioiodination: The tin precursor, N-succinimidyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-(trimethylstannyl)benzoate (Boc₂-iso-SGMTB), is radioiodinated to produce Boc₂-iso-[¹³¹I]SGMIB.[1][2]
-
Purification: The intermediate product is purified using High-Performance Liquid Chromatography (HPLC).[1]
-
Deprotection: The solvent is evaporated from the HPLC fractions containing the desired product. Trifluoroacetic acid is then added to the residue and the mixture is vortexed and left at room temperature for 10 minutes to remove the Boc protecting groups.[1]
-
Final Evaporation: The trifluoroacetic acid is evaporated, and ethyl acetate is added and evaporated multiple times to ensure complete removal of the acid, yielding the final product, iso-[¹³¹I]SGMIB.[1]
Paired-Label Internalization Assay
-
Cell Culture: HER2-expressing BT474 breast carcinoma cells are cultured to approximately 80% confluency.[1][3]
-
Incubation: The cells are incubated with a paired-label mixture of the antibody (e.g., Trastuzumab or Nanobody 5F7) labeled with the two different isomeric prosthetic agents (e.g., iso-[¹²⁵I]SGMIB and [¹³¹I]SGMIB).[1]
-
Washing: At various time points (e.g., 6 and 24 hours), the cells are washed to remove unbound radioactivity.[1]
-
Measurement: The amount of radioactivity retained intracellularly is measured to determine the residualizing capacity of each labeling agent.[1][2]
Paired-Label Biodistribution in Vivo
-
Tumor Xenografts: Subcutaneous BT474M1 breast carcinoma xenografts are established in mice.[1]
-
Injection: A paired-label mixture of Trastuzumab, radiolabeled with iso-[¹²⁵I]SGMIB and [¹³¹I]SGMIB, is injected into the mice.[1]
-
Tissue Collection: At various time points post-injection, the mice are euthanized, and their organs and tumors are collected.[5]
-
Radioactivity Measurement: The radioactivity in each tissue is measured to determine the biodistribution and tumor uptake of the labeled antibodies.[1]
Conclusion
The development of iso-[¹³¹I]SGMIB successfully addressed the issue of low radiochemical yields associated with the original [I]SGMIB, demonstrating a significant improvement in synthesis efficiency.[1][2] However, the in vitro and in vivo data suggest that the original [I]SGMIB provides superior intracellular retention and tumor uptake at later time points.[1][2] This indicates a trade-off between synthetic efficiency and biological performance. Researchers and drug developers should consider these factors when selecting a radioiodination agent for their specific application. The higher yield of iso-[¹³¹I]SGMIB may be advantageous for routine production, while the enhanced residualizing properties of [*I]SGMIB might be preferable for therapeutic applications where long-term retention of the radiolabel in the tumor is paramount.
References
- 1. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies: N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Succinimidyl 4-iodobenzoate
Essential guidelines for the safe handling and disposal of N-Succinimidyl 4-iodobenzoate (S-pIB), a critical reagent in bioconjugation and drug development, are outlined below to ensure the safety of laboratory personnel and environmental protection.
This compound is a chemical compound utilized in research and development.[1] It is classified as harmful if swallowed and may cause an allergic skin reaction.[2] Due to its iodinated nature and potential hazards, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination and potential harm to wildlife.[3]
Immediate Safety and Handling
Before initiating any procedure involving S-pIB, it is imperative to consult the Safety Data Sheet (SDS). Researchers should always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[4] In case of accidental contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought if irritation develops.[1]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Waste containing this compound must be treated as hazardous waste.
Key Segregation Practices:
-
Designated Waste Stream: All S-pIB waste, including unreacted material, contaminated consumables (e.g., pipette tips, gloves, and vials), and solutions, must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Avoid Mixing: This waste stream should not be mixed with non-hazardous waste, non-halogenated organic solvents, strong acids, bases, or oxidizing agents.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.
-
Container Integrity: Waste containers must be compatible with the chemical, leak-proof, and kept securely closed except when adding waste.[5][6]
Disposal Procedures for this compound
Disposing of this compound requires adherence to institutional and local regulations for hazardous waste.
Step-by-Step Disposal Protocol:
-
Collection: Carefully place all solid waste contaminated with S-pIB, including residual powder and contaminated labware, into the designated hazardous waste container. For solutions containing S-pIB, pour them into a designated liquid hazardous waste container for halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management service.[3] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [3][4]
The following table summarizes the key disposal information for this compound:
| Guideline | Procedure |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal service.[4] |
| Drain Disposal | Strictly Prohibited.[3][4] |
| Solid Waste | Collect in a labeled, sealed, and compatible container. |
| Liquid Waste | Collect in a labeled, sealed, and compatible container for halogenated solvents. |
| Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers.[4][5] |
| Container Labeling | "Hazardous Waste" and "this compound".[4] |
Experimental Workflow for Disposal
Figure 1. A workflow diagram illustrating the proper disposal procedure for this compound waste.
References
Essential Safety and Logistical Information for Handling N-Succinimidyl 4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of N-Succinimidyl 4-iodobenzoate. Adherence to these procedures is vital to ensure personnel safety and mitigate environmental impact.
Chemical Profile and Hazards
This compound is a reactive ester primarily used in bioconjugation and radio-iodination of proteins and peptides.[1] While its toxicological properties have not been exhaustively investigated, the available Safety Data Sheet (SDS) and the chemical nature of the compound indicate the following hazards:
-
Harmful if swallowed.
-
May cause an allergic skin reaction. [2]
-
Potential for respiratory tract irritation due to its nature as a powdered substance that can become airborne.
-
The succinimidyl ester group is reactive, particularly towards nucleophiles like amines.[1]
-
As an iodinated aromatic compound, it may pose environmental hazards if not disposed of correctly.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is imperative to always wear the appropriate PPE to create a barrier between the handler and the chemical.[5][6]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended.[7][8] Always inspect gloves for integrity before use and change them frequently, especially if contact with the substance is known or suspected.[9] | To prevent skin contact and potential allergic reactions. |
| Eye and Face Protection | Chemical splash goggles and a face shield must be worn at all times.[7][10] | To protect the eyes and face from splashes and airborne powder. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[9][11] | To prevent inhalation of the powder, which can cause respiratory irritation. |
| Body Protection | A fully buttoned lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[7][11] | To protect the skin and clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[7][11] | To protect the feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for the safe handling of this compound.
References
- 1. Buy this compound | 39028-25-6 [smolecule.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. nj.gov [nj.gov]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pppmag.com [pppmag.com]
- 10. smartlabs.co.za [smartlabs.co.za]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
